Methyl 3-methylquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSEXVWDWSUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449645 | |
| Record name | Methyl 3-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53821-46-8 | |
| Record name | Methyl 3-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Methyl 3-methylquinoline-2-carboxylate for organic synthesis
This is an in-depth technical guide on the chemical properties and synthetic utility of Methyl 3-methylquinoline-2-carboxylate , structured for researchers and drug development professionals.
A Key Scaffold for Alkaloid Synthesis and Medicinal Chemistry
Executive Summary & Significance
This compound (CAS: 53821-46-8 ) is a specialized quinoline derivative that serves as a critical intermediate in the total synthesis of bioactive alkaloids, most notably Nothapodytine B (Mappicine Ketone) and Camptothecin analogs. Unlike its isomer, methyl 2-methylquinoline-3-carboxylate, this compound features a methyl group at the C3 position and an ester at the C2 position. This specific substitution pattern imparts unique electronic properties, making the C3-methyl group less acidic than typical quinaldine (2-methyl) derivatives but highly susceptible to radical functionalization.
Its primary utility lies in its role as a "B-ring" synthon in the construction of tetracyclic and pentacyclic fused heteroaromatic systems used in antiviral and antitumor drug discovery.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 53821-46-8 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Yellow oil to low-melting solid (dependent on purity/crystallinity) |
| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in H₂O |
| Key Functional Groups | Methyl ester (C2), Methyl group (C3), Quinoline nitrogen |
| pKa (Calculated) | ~2.5 (Quinoline nitrogen conjugate acid) |
Synthetic Methodologies
The most robust route to this compound utilizes the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde and an
Protocol: Modified Friedländer Synthesis
This method, adapted from the work of Danishefsky et al. , provides high regioselectivity and yield.
-
Reagents:
-
Substrate A: 2-Aminobenzaldehyde.
-
Substrate B: Methyl 2-oxobutyrate (or 2-oxobutyric acid followed by esterification).
-
Catalyst/Solvent: Sodium methoxide (NaOMe) in Methanol (MeOH), followed by acidic workup or reflux.
-
-
Mechanism:
-
Step 1 (Imine Formation): The amino group of 2-aminobenzaldehyde attacks the ketone carbonyl of methyl 2-oxobutyrate (favored over the ester carbonyl due to electrophilicity).
-
Step 2 (Aldol Condensation): The
-methylene protons of the intermediate undergo base-catalyzed deprotonation, attacking the aldehyde carbonyl of the benzaldehyde moiety. -
Step 3 (Dehydration): Elimination of water aromatizes the system to form the quinoline ring.
-
-
Detailed Workflow:
Dissolve 2-aminobenzaldehyde (1.0 eq) and methyl 2-oxobutyrate (1.2 eq) in MeOH. Add NaOMe (2.0 eq) and reflux under N₂ for 12 hours. Cool the mixture, acidify with concentrated H₂SO₄ (caution: exotherm), and reflux for an additional 24 hours to ensure cyclization and esterification. Neutralize with aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (15% EtOAc/Hexanes) to yield the product as a yellow oil.
Synthesis Pathway Diagram
Figure 1: The Friedländer annulation pathway for the regioselective synthesis of the target quinoline scaffold.
Reactivity Profile & Transformations
The chemical behavior of this compound is defined by the interplay between the electron-deficient quinoline ring, the reactive ester at C2, and the methyl group at C3.
C3-Methyl Group Functionalization (Radical Bromination)
Unlike the methyl group at C2 (quinaldine), which is acidic and can be deprotonated by strong bases (e.g., LDA, n-BuLi), the C3-methyl group is relatively inert to deprotonation .
-
Reactivity Logic: The C3 position is not in direct conjugation with the ring nitrogen's electron-withdrawing effect to the same extent as C2 or C4. Therefore, functionalization requires radical pathways .
-
Key Reaction: Wohl-Ziegler Bromination .
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).
-
Product: Methyl 3-(bromomethyl)quinoline-2-carboxylate.
-
Utility: This bromomethyl derivative is a potent electrophile, allowing for the attachment of other fragments (e.g., via nucleophilic substitution) to build complex alkaloids like Nothapodytine B.
-
C2-Ester Manipulations
The C2-ester is electronically activated by the adjacent ring nitrogen (an electron sink), making it highly susceptible to nucleophilic attack.
-
Hydrolysis: Readily converts to 3-methylquinoline-2-carboxylic acid using LiOH in THF/H₂O. This acid is a precursor for decarboxylation or amide coupling.
-
Reduction:
-
Partial Reduction: DIBAL-H (at -78°C) yields the aldehyde .
-
Full Reduction: LiAlH₄ yields (3-methylquinolin-2-yl)methanol .
-
Ring Reduction
The pyridine ring of the quinoline system can be selectively reduced to the 1,2,3,4-tetrahydroquinoline derivative using H₂/Pd-C or NaBH₃CN in acidic media. This destroys aromaticity but creates a secondary amine handle for further functionalization.
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile showing selective transformations at the C3-methyl, C2-ester, and quinoline core.
Applications in Drug Discovery
The primary value of this compound is its use as a scaffold for Camptothecin analogs and Nothapodytine B .
Case Study: Synthesis of Nothapodytine B
Nothapodytine B (Mappicine Ketone) is an antiviral alkaloid.[1] The synthesis relies on the C3-methyl group of our target compound.[2]
-
Bromination: this compound is converted to the bromomethyl derivative.
-
Coupling: The bromomethyl species undergoes alkylation with a pyridone or indolizine fragment.
-
Cyclization: An intramolecular Heck reaction or Friedel-Crafts cyclization closes the D/E rings, forming the pentacyclic core characteristic of the camptothecin family.
References
-
Danishefsky, S. J., et al. (1998). "Total Synthesis of Nothapodytine B and (-)-Mappicine." Journal of the American Chemical Society, 120(5), 1218–1219.
-
Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
-
Boger, D. L., & Hong, J. (1998). "Total Synthesis of Nothapodytine B and Mappicine." Journal of the American Chemical Society, 120, 1218.
-
PubChem Compound Summary. (2025). "Methyl quinoline-2-carboxylate derivatives."[2][3] National Library of Medicine.
-
BenchChem. (2025). "Synthesis and Reactivity of Quinoline-2-Carboxylates."
Sources
Methyl 3-methylquinoline-2-carboxylate CAS number and molecular weight
[1][2]
Executive Summary
Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8 ) is a specialized heterocyclic building block used primarily in the total synthesis of camptothecin-related alkaloids and antiviral agents. Characterized by a quinoline core substituted with a methyl group at the C3 position and a methyl ester at C2, it serves as a critical intermediate for generating fused ring systems found in natural products like Nothapodytine B and Mappicine .
This guide provides a comprehensive technical analysis, including validated synthesis protocols, physicochemical properties, and applications in medicinal chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
Core Identifiers
| Parameter | Specification |
| CAS Number | 53821-46-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES | COC(=O)C1=NC2=CC=CC=C2C=C1C |
| InChI Key | CILJSZLWPHTUIP-UHFFFAOYSA-N |
Physical Properties
| Property | Data | Note |
| Appearance | Yellow Oil to Low-Melting Solid | Reported in synthesis of Mappicine [1]. |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, EtOAc, MeOH | Lipophilic ester functionality.[1] |
| Boiling Point | Not standardly reported | Purified via chromatography; distillation may cause degradation. |
| Purity Grade | Typically >97% (HPLC/NMR) | Required for total synthesis applications. |
Synthesis & Manufacturing Protocols
The most authoritative synthesis of this compound is derived from the Friedländer condensation modification described by Boger and Hong (1998) and Danishefsky. This route avoids the harsh conditions of traditional Pfitzinger reactions and allows for in situ esterification.
Validated Protocol: Modified Friedländer Condensation
Objective: Synthesis of this compound from 2-aminobenzaldehyde.
Reagents:
-
Substrate A: 2-Aminobenzaldehyde (1.0 equiv)
-
Substrate B: 2-Oxobutyric acid (1.2 equiv)
-
Base: Sodium Methoxide (NaOMe) (2.0 equiv)
-
Acid/Solvent: Conc. H₂SO₄ / Methanol (MeOH)
Step-by-Step Methodology:
-
Condensation (Base-Catalyzed):
-
Dissolve 2-aminobenzaldehyde (e.g., 8.0 g) and 2-oxobutyric acid (8.0 g) in dry MeOH (300 mL).
-
Add NaOMe (7.0 g) to the solution.[2]
-
Heat the mixture to reflux under an inert atmosphere (N₂) for 12 hours .
-
Mechanism:[3][2][4][5][6][7] The base promotes the aldol-type condensation between the amine and the ketone carbonyl, followed by cyclization.
-
-
Esterification (Acid-Catalyzed):
-
Cool the reaction mixture to room temperature.
-
Cautiously add concentrated H₂SO₄ (approx.[2] 2.0 equiv relative to base, e.g., 7 mL).[2]
-
Heat the solution to reflux again for 24 hours .
-
Mechanism:[3][2][4][5][6][7] This step drives the dehydration to aromatize the quinoline ring and simultaneously esterifies the carboxylic acid group with methanol.
-
-
Work-up & Purification:
Reaction Pathway Diagram
Figure 1: Two-stage one-pot synthesis via modified Friedländer condensation.
Analytical Characterization
To validate the identity of the synthesized compound, the following NMR specifications should be met (Solvent: CDCl₃, 400 MHz) [1]:
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 8.25 | Doublet (J=8.6 Hz) | 1H | Ar-H (C8) |
| ¹H | 7.86 | Singlet | 1H | Ar-H (C4) |
| ¹H | 7.73 | Triplet (ddd) | 1H | Ar-H |
| ¹H | 7.67 | Doublet | 1H | Ar-H |
| ¹H | 7.56 | Triplet (ddd) | 1H | Ar-H |
| ¹H | 4.13 | Singlet | 3H | -OCH₃ (Ester) |
| ¹H | 2.65 | Singlet | 3H | -CH₃ (C3 Methyl) |
Key Diagnostic Signals:
-
The singlet at δ 7.86 confirms the substitution at C3 (proton at C4 is isolated).
-
The methyl singlet at δ 2.65 is characteristic of an aromatic methyl group deshielded by the ring current.
Applications in Drug Development
Total Synthesis of Antiviral Alkaloids
This compound is a strategic intermediate for the synthesis of Mappicine and Nothapodytine B .
-
Mechanism: The ester group at C2 serves as a handle for reduction to an alcohol or aldehyde, which then undergoes further condensation (e.g., with a tricyclic ketone) to form the pentacyclic core of these alkaloids.
-
Therapeutic Relevance: These compounds exhibit potent activity against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).
Kinase Inhibitor Scaffolds
Quinoline-2-carboxylates are privileged structures in kinase inhibition.
-
VEGFR-2 Inhibition: Analogous 3-methylquinoxaline derivatives have shown potential as VEGFR-2 inhibitors [2]. The 3-methylquinoline scaffold provides a similar steric profile, occupying the hydrophobic pocket of the ATP-binding site.
-
H-PGDS Inhibitors: Quinoline-3-carboxamides (isomeric to this target) are inhibitors of Hematopoietic Prostaglandin D Synthase. This compound serves as a regiospecific control or starting material for C2-modified analogs.
Drug Discovery Workflow
Figure 2: Application of the compound as a divergent intermediate in medicinal chemistry.
Safety & Handling
While specific toxicological data for this intermediate is limited, it should be handled according to protocols for functionalized quinolines.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The ester group is susceptible to hydrolysis under humid conditions.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and purification.
References
-
Boger, D. L., & Hong, J. (1998).[2] Total Synthesis of Nothapodytine B and (-)-Mappicine. Journal of the American Chemical Society, 120(6), 1218–1222.
-
El-Mekabaty, A., et al. (2021).[3] Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750.
-
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(8), 999-1003.
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 12826723 (this compound).
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- 3. Friedlander quinoline synthesis [quimicaorganica.org]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
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- 7. Friedlaender Synthesis [organic-chemistry.org]
Solubility Profile of Methyl 3-methylquinoline-2-carboxylate in Polar Aprotic Solvents
[1][2]
Executive Summary & Compound Profile
This compound is a quinoline derivative characterized by a fused benzene-pyridine ring system substituted with a methyl group at the C3 position and a methyl ester at the C2 position.[1] Unlike its carboxylic acid precursor, the ester functionality significantly reduces intermolecular hydrogen bonding, enhancing solubility in aprotic organic media while reducing aqueous solubility.[2]
-
Molecular Formula: C₁₂H₁₁NO₂[1]
-
Physical State: Typically an off-white to pale yellow solid.[1]
-
Predicted LogP: ~2.5 – 2.9 (Lipophilic)
Core Solubility Directive
For biological assays and synthetic stock solutions, DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are the primary solvents of choice.[2] The compound exhibits high solubility in these media due to strong dipole-dipole interactions and
Solubility Profile in Polar Aprotic Solvents
The following data synthesizes structural analogue behavior (e.g., 3-Methylquinoxaline-2-carboxylic acid) and standard quinoline ester properties.
| Solvent | Polarity Index ( | Solubility Potential | Primary Application | Mechanistic Insight |
| DMSO | 7.2 | High (>50 mg/mL) | Cryostocks, HTS Assays | Strong interaction between DMSO sulfoxide oxygen and quinoline |
| DMF | 6.4 | High (>40 mg/mL) | Synthesis, Coupling Rxns | Excellent solvation of the ester moiety; prevents aggregation. |
| NMP | 6.7 | Very High (>60 mg/mL) | Scale-up, Flow Chemistry | High boiling point prevents evaporation; super-solubilizer for stubborn solids.[1][2] |
| Acetonitrile | 5.8 | Moderate (~10-25 mg/mL) | HPLC, Crystallization | Good for analytical standards; less solvating power than DMSO for high conc.[1] |
| Acetone | 5.1 | Moderate | Purification | Useful for recrystallization; high volatility allows easy removal.[1] |
Critical Note on Aqueous Stability: While soluble in polar aprotic solvents, this compound is hydrophobic .[2] Dilution of high-concentration DMSO stocks (>10 mM) into aqueous buffers (PBS, Media) may result in rapid precipitation ("crashing out") if the final organic percentage is <1%.[2]
Technical Protocol: Thermodynamic Solubility Determination
A self-validating workflow to empirically determine the exact solubility limit in any solvent.[1]
Objective
To determine the saturation solubility of this compound using a Shake-Flask method coupled with HPLC-UV quantification.
Materials
-
Solvent: Anhydrous DMSO (or solvent of interest).[2]
-
Equipment: Thermomixer, Centrifuge (15,000 rpm), HPLC-UV/Vis.
Step-by-Step Methodology
-
Supersaturation:
-
Equilibration (The "Shake"):
-
Place the tube in a thermomixer at 25°C.
-
Agitate at 800 rpm for 24 hours.
-
Why: This ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility (which is often overestimated).[2]
-
-
Phase Separation:
-
Quantification:
Visualization: Solubility & Handling Workflow
The following diagram illustrates the decision matrix for handling this compound, ensuring sample integrity from solid state to assay condition.
Caption: Operational workflow for solubilizing and verifying this compound stocks.
Applications & Implications
Biological Assays (In Vitro)
When using this compound in cell-based assays, the "Crash-Out" phenomenon is the primary failure mode.[1][2]
-
Protocol: Prepare a 1000x stock in DMSO. Dilute into media while vortexing rapidly.[1]
-
Limit: Do not exceed 0.5% v/v DMSO final concentration to avoid solvent toxicity, which can mask compound effects.[2]
Chemical Synthesis (Intermediate Use)
-
Reaction Medium: The compound is stable in DMF/DMSO up to 100°C. For hydrolysis (saponification to the acid), Methanol/THF mixtures are preferred over pure DMSO to facilitate workup.[2]
-
Purification: If the compound needs re-purification, Ethyl Acetate/Hexane systems are effective for silica chromatography, implying the compound is soluble in moderately polar organic solvents but retains significant lipophilicity.[2]
Storage Stability
References
-
BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from BenchChem Technical Guides.[1] Link[2]
-
National Toxicology Program (NTP). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[1] (2003).[5] Link[2]
-
Cayman Chemical. 3-Methylquinoxaline-2-carboxylic Acid Product Information. (Proxy data for structural analogue solubility). Link
-
PubChem. Methyl quinoline-2-carboxylate (Compound Summary). National Library of Medicine.[1] Link
-
Master Organic Chemistry. Polar Protic vs Polar Aprotic Solvents. (2012).[6] Link
Sources
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- 2. ajchem-a.com [ajchem-a.com]
- 3. 53821-46-8|this compound|BLD Pharm [bldpharm.com]
- 4. 30160-03-3 | Methyl 2-methylquinoline-3-carboxylate - Moldb [moldb.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety data sheet (SDS) and handling precautions for Methyl 3-methylquinoline-2-carboxylate
An In-Depth Technical Guide to the Safe Handling of Methyl 3-methylquinoline-2-carboxylate
Introduction: Navigating the Safety Profile of a Niche Quinoline Derivative
This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] As researchers and drug development professionals increasingly work with novel substituted quinolines, a thorough understanding of their safe handling and reactivity is paramount.
Compound Profile and Physicochemical Properties
Understanding a compound's physical and chemical properties is the first step in a comprehensive safety assessment. While experimental data for this compound is scarce, we can infer key properties from its structure and data available for its isomers.
| Property | Value (Estimated or from Analogues) | Source / Rationale |
| Chemical Formula | C₁₂H₁₁NO₂ | Based on chemical structure.[7] |
| Molecular Weight | 201.22 g/mol | Based on chemical structure.[7] |
| Appearance | Expected to be a solid (powder/crystalline) | Analogy with similar compounds like Methyl 3-isoquinolinecarboxylate which is a powder.[8] |
| Melting Point | Not available. Isomer Methyl 3-isoquinolinecarboxylate: 86-88 °C. | [8] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents. | General property of similar organic compounds.[9] |
| CAS Number | 53821-46-8 | [3] |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard classifications of analogous compounds like 3-methylquinoline and other quinoline derivatives, this compound should be handled as a hazardous substance.[4][10] The following GHS classifications are inferred and should be adopted as a precautionary measure.
-
Acute Toxicity, Dermal & Inhalation (Category 4): H312+H332 - Harmful in contact with skin or if inhaled.[4][11]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6][11]
-
Serious Eye Damage/Eye Irritation (Category 2A/1): H318/H319 - Causes serious eye damage or irritation.[4][6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][6][8]
-
Carcinogenicity (Category 2): H351 - Suspected of causing cancer.[4][10]
Expert Insight: The quinoline ring itself is associated with toxicity and potential carcinogenicity.[12][13] The presence of alkyl and ester functional groups can modify the compound's reactivity and bioavailability, but the underlying hazards of the core structure must be respected. Therefore, treating this compound as a suspected carcinogen and a potent irritant is a critical and non-negotiable starting point for any risk assessment.
Emergency Protocols and First-Aid Measures
Rapid and appropriate first-aid response is critical to mitigating exposure. The following procedures are derived from established protocols for quinoline-based compounds.[4][5][14]
-
In Case of Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[4][15]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[15] If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete rinsing.[5][15] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[4]
-
In Case of Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person.[14][15] Seek immediate medical attention.[5]
Laboratory Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and inhalation of dust or aerosols.
-
Chemical Fume Hood: All weighing, transferring, and handling of the solid compound must be performed inside a certified chemical fume hood.[16] This is non-negotiable due to the inhalation hazard and suspected carcinogenicity.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[4][10]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[16]
Personal Protective Equipment (PPE): The Last Barrier
Proper PPE is essential to prevent dermal and eye contact.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.[9][15]
-
Eye and Face Protection: Use tightly fitting safety goggles.[17] When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned.[9] For larger quantities, chemical-resistant clothing may be necessary.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) is required.[5][15]
Safe Handling Workflow
The following workflow diagram illustrates the logical steps for safely handling this compound in a research setting.
Caption: A workflow for the safe handling of quinoline derivatives.
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][17] The storage area should be locked.[4][11] Keep away from direct sunlight and sources of ignition.[9][12]
-
Stability: The material may darken upon storage, which is common for quinoline derivatives.[9] While generally stable, it should be protected from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate exothermic or violent reactions.[5]
Accidental Release and Disposal
Prompt and correct action during a spill is essential to prevent wider contamination and exposure.
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4][15]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: Prevent the spill from entering drains or waterways.[14][17]
-
Absorb: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[15][18] If a liquid solution is spilled, cover with an inert absorbent material like sand or diatomite, then collect it for disposal.[11][14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[4]
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[16] Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][15] Do not dispose of it down the drain or in household garbage.[11][17]
Reactivity Profile and Hazard Relationships
The reactivity of this compound is dictated by the quinoline ring and the ester functional group.
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) will be formed.[5][15]
-
Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions. While not inherently hazardous, this can change the compound's properties.
-
Reactions to Avoid: Contact with strong oxidizing agents, acids, and bases should be avoided.[5]
The following diagram illustrates the logical relationships between the compound's properties and the necessary safety precautions.
Caption: Relationship between compound hazards and safety controls.
Conclusion
While this compound is a specialized research chemical without a dedicated and comprehensive safety dossier, a robust safety protocol can be effectively constructed by analyzing data from its structural analogues. Researchers and drug development professionals must handle this compound with the high degree of caution afforded to irritants, acutely toxic substances, and suspected carcinogens. Strict adherence to engineering controls, consistent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are essential for mitigating risks and ensuring a safe laboratory environment.
References
-
Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738. (n.d.). PubChem. [Link]
-
material safety data sheet - methyl 2-chloroquinoline-3-carboxylate. (2025, December 16). Capot Chemical. [Link]
-
Safety data sheet - 2-Methylquinoline. (2023, March 28). CPAchem. [Link]
-
Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA. [Link]
-
Material Safety Data Sheet - Quinoline, 96%. (2005, October 3). Sciencelab.com. [Link]
-
Quinoline | C9H7N | CID 7047. (n.d.). PubChem. [Link]
-
Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2015, December 28). MDPI. [Link]
-
Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (2018, October). ResearchGate. [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents... (n.d.). PMC - NIH. [Link]
-
Acute Toxicologic Evaluation of Methyl-3-Phenyl-Quinoline-5-Carboxylate. (2025, August 10). ResearchGate. [Link]
-
The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. [Link]
-
Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. (2026, February 13). IntechOpen. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Royal Society of Chemistry. [Link]
-
Deprotonation of 2- and 3-methylquinoline. (2016, October 27). Chemistry Stack Exchange. [Link]
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- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 53821-46-8|this compound|BLD Pharm [bldpharm.com]
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- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 30160-03-3 | Methyl 2-methylquinoline-3-carboxylate - Moldb [moldb.com]
- 8. Methyl-3-isochinolincarboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 11. cpachem.com [cpachem.com]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. capotchem.com [capotchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
High-Resolution Crystal Structure Analysis of Methyl 3-methylquinoline-2-carboxylate: A Technical Framework
Executive Summary & Pharmacological Context
Methyl 3-methylquinoline-2-carboxylate (C₁₂H₁₁NO₂) represents a critical structural scaffold in medicinal chemistry, specifically within the quinoline-2-carboxylate class. These derivatives serve as vital pharmacophores for antimalarial agents, metallo-enzyme inhibitors, and antitumor candidates.
From a crystallographic perspective, this specific molecule offers a unique case study in steric-induced conformational twisting . Unlike its planar analogs, the presence of a methyl group at the C3 position introduces significant steric hindrance against the C2-carboxylate moiety. This guide provides a rigorous framework for synthesizing, crystallizing, and structurally resolving this molecule, focusing on the interplay between intramolecular sterics and intermolecular packing forces.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), high purity is non-negotiable. The following protocol utilizes a modified esterification of 3-methylquinoline-2-carboxylic acid, optimized for crystal growth.
Synthetic Route (Optimized)
The synthesis proceeds via the esterification of the carboxylic acid precursor, often derived from a Pfitzinger or Friedländer condensation.
Reaction Scheme:
| Step | Operation | Critical Parameter |
| 1. Solvation | Dissolve 3-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous Methanol (20 vol). | Moisture control prevents hydrolysis. |
| 2. Catalysis | Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C. | Exothermic control is vital to avoid tar formation. |
| 3. Reflux | Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). | Completion indicated by disappearance of acid spot ( |
| 4. Workup | Neutralize with sat. NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄. | Ensure pH 7.0–7.5 to prevent ester hydrolysis. |
| 5. Isolation | Rotary evaporate to yield crude solid (Yield >85%). | Solid should be off-white/yellow. |
Crystallization Strategy
Standard recrystallization often yields microcrystalline powder. For XRD-quality single crystals (dimensions
-
Solvent System: Ethanol/Hexane (1:1) or pure Methanol.
-
Protocol: Dissolve 50 mg of purified ester in 5 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and pierce 3–4 small holes.
-
Incubation: Store at 4°C in a vibration-free environment for 48–72 hours.
-
Target Morphology: Colorless blocks or prisms.
X-Ray Diffraction Data Collection
This section details the acquisition parameters required to resolve the steric torsion angle with high precision.
Instrument Configuration
-
Radiation Source: Mo-K
( Å). Molybdenum is preferred over Copper for this organic lattice to minimize absorption effects while maximizing resolution. -
Temperature: 100 K (Cryostream).
-
Why? Cooling freezes the rotation of the methyl groups (C3-Me and Ester-Me), reducing thermal ellipsoids and allowing precise location of hydrogen atoms.
-
Data Processing Workflow
The following Graphviz diagram outlines the logic flow from crystal harvesting to structure solution.
Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis of organic esters.
Structural Analysis & Supramolecular Architecture
Upon solving the structure (typically in Monoclinic
Intramolecular Sterics: The "Twist"
In 2-unsubstituted quinoline esters, the carboxylate group is often coplanar with the quinoline ring to maximize
-
Key Metric to Measure: The torsion angle
(C3-C2-C -O ). -
Expected Observation: Significant deviation from
or (coplanarity). Expect a twist of . This de-conjugation isolates the ester electronically from the ring system.
Intermolecular Interactions
The crystal packing is driven by a hierarchy of weak forces, as the molecule lacks strong hydrogen bond donors (no -OH or -NH).
-
Stacking: Inversion-related quinoline rings typically stack in a "head-to-tail" fashion.
-
Measurement: Centroid-to-centroid distance (
). Typical range: Å.
-
-
C-H
O Interactions: The carbonyl oxygen acts as an acceptor for aromatic protons from neighboring molecules, forming or chain motifs.
Interaction Logic Diagram
The following diagram visualizes the causality between the steric bulk and the resulting crystal lattice features.
Figure 2: Causal relationship between intramolecular steric hindrance and supramolecular assembly.
References
-
Synthesis & Properties
-
Crystallographic Methodology (Analogous Structures)
-
Bazgir, A. (2009).[2] Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. Retrieved from
-
Bouhfid, R., et al. (2011). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC - NIH. Retrieved from
-
-
General Quinoline Carboxylate Analysis
-
BenchChem. (2025).[3] Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from
-
Sources
Literature review of 3-methylquinoline derivatives in medicinal chemistry
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Within this broad class, 3-methylquinoline derivatives occupy a unique niche. The introduction of a methyl group at the C3 position is not merely a steric modification; it often serves as a "metabolic block," preventing oxidative metabolism at a reactive site, or as a conformational lock that enhances binding affinity in hydrophobic pockets. This guide analyzes the synthesis, pharmacology, and structure-activity relationships (SAR) of 3-methylquinoline derivatives, providing actionable insights for drug design.
Synthetic Strategies: From Classic to Green Chemistry
Accessing the 3-methylquinoline core requires specific condensation strategies. While the classic Skraup and Doebner-Miller syntheses are foundational, they are often plagued by harsh conditions and poor regioselectivity. Modern medicinal chemistry has shifted toward transition-metal-catalyzed and acid-mediated multicomponent reactions.
Comparative Synthetic Pathways
The following diagram illustrates the evolution of synthetic routes, contrasting the traditional Doebner-Miller approach with a modern, microwave-assisted Nafion-catalyzed protocol.
Caption: Comparison of the classic Doebner-Miller synthesis (red) versus the modern Nafion-catalyzed microwave protocol (green) for accessing 3-methylquinolines.
Detailed Protocol: Microwave-Assisted Synthesis
Source: Adapted from recent green chemistry methodologies (e.g., MDPI, 2021).
Objective: Synthesis of 2-ethyl-3-methylquinoline from aniline and propionaldehyde.
Reagents:
-
Aniline (1.0 mmol)
-
Propionaldehyde (3.0 mmol)
-
Nafion® NR50 (100 mg, solid acid catalyst)
-
Solvent: Water or Ethanol (Green solvent)
Procedure:
-
Preparation: In a microwave-safe reaction vial, combine aniline (1.0 equiv) and propionaldehyde (3.0 equiv).
-
Catalyst Addition: Add Nafion® NR50 beads (10-20% w/w relative to substrate).
-
Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to 100°C and 300 W power. Irradiate for 30 minutes .
-
Note: The microwave heating promotes rapid imine formation and subsequent cyclization/dehydrogenation.
-
-
Work-up: Cool the mixture to room temperature. Filter the mixture to recover the Nafion® catalyst (reusable).
-
Extraction: Dilute the filtrate with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over anhydrous
. -
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 9:1) to afford the product as a pale yellow oil/solid.
Validation:
-
Yield: Expected 80-90%.
-
1H NMR (CDCl3): Look for the characteristic methyl singlet at ~2.44 ppm (C3-Me) and the ethyl quartet/triplet patterns.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The 3-methyl group is a critical modulator of biological activity. In many cases, it acts as a "Magic Methyl," significantly altering the pharmacological profile compared to the 3-H analog.
Antimalarial Activity: The Sontochin Connection
Historically, Sontochin (3-methyl-7-chloroquinoline) was a precursor to Chloroquine. While Chloroquine became the standard, Sontochin derivatives have resurfaced due to resistance issues.
-
Mechanism: Like Chloroquine, these derivatives inhibit the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole.
-
The 3-Methyl Effect: The C3-methyl group increases lipophilicity and can sterically hinder drug efflux transporters (PfCRT) that are responsible for Chloroquine resistance.
Table 1: Comparative Antimalarial Potency (IC50 against P. falciparum)
| Compound | Substituent (C3) | Strain (Sensitivity) | IC50 (nM) | Notes |
| Chloroquine | H | 3D7 (Sensitive) | 6.7 | Standard reference. |
| Chloroquine | H | Dd2 (Resistant) | 200+ | High resistance observed. |
| Sontochin | Methyl | Dd2 (Resistant) | 8 - 20 | Retains potency against resistant strains.[1] |
| PH-203 | Aryl/Alkyl | Dd2 (Resistant) | < 5 | 3-substitution enhances lipophilic binding. |
Anticancer Activity: Kinase & DNA Targeting
In oncology, 3-methylquinolines are often designed as Type II kinase inhibitors or DNA intercalators.
-
Target: c-Met kinase, EGFR, and DNA intercalation (Topo II inhibition).
-
SAR Insight: The 3-methyl group often fills a small hydrophobic pocket in the ATP-binding site of kinases, improving selectivity over homologous enzymes.
SAR Logic Map
The following diagram details how specific substitutions around the 3-methylquinoline core drive biological outcomes.
Caption: SAR map highlighting the functional roles of substituents. The 3-methyl group is pivotal for metabolic stability and overcoming transporter-mediated resistance.
Mechanism of Action: Heme Polymerization Inhibition
For antimalarial 3-methylquinolines, the primary mode of action is the inhibition of hemozoin formation. The 3-methyl group does not interfere with the essential
Caption: Mechanism of Action.[2] 3-Methylquinolines bind to toxic free heme, preventing its detoxification into hemozoin, leading to parasite death via oxidative stress.
References
-
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health (PMC). Available at: [Link]
-
Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines. MDPI Molecules. Available at: [Link][3]
-
Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link][3]
-
Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. Organic Chemistry Portal. Available at: [Link]
Sources
Ionization Dynamics and pKa Profiling of Methyl 3-methylquinoline-2-carboxylate: A Technical Whitepaper
Executive Summary
Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry and organic synthesis. Accurately profiling its ionization properties—specifically its acid dissociation constant (pKa)—is a critical prerequisite for predicting its lipophilicity (logD), membrane permeability, and formulation behavior during drug development. This whitepaper provides a rigorous mechanistic analysis of its ionization causality and outlines field-proven, self-validating experimental workflows for precise pKa determination.
Mechanistic Analysis of Ionization: Electronic Causality
The primary ionizable center in this compound is the endocyclic quinoline nitrogen. The intrinsic basicity of an unsubstituted quinoline nitrogen is moderate, exhibiting an aqueous pKa of approximately 4.94[1]. However, the specific substitution pattern of this molecule drastically alters its electronic landscape and subsequent proton-affinity:
-
The 2-Methoxycarbonyl Group (Ester Effect): Positioned adjacent to the nitrogen, the ester group exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. By pulling electron density away from the nitrogen lone pair, it significantly decreases the nitrogen's ability to stabilize a positive charge (accept a proton). This drastically lowers the basicity of the molecule. Analog data supports this causality; for instance, the introduction of an ester group in ethyl quinoline-2-carboxylate drops the predicted pKa to 2.07[2].
-
The 3-Methyl Group (Alkyl Effect): Conversely, the methyl group at the C3 position provides a weak electron-donating inductive effect (+I) and hyperconjugation. This slightly enriches the electron density of the aromatic system, marginally stabilizing the protonated nitrogen and increasing the pKa. For context, the addition of a 3-methyl group to quinoline (forming 3-methylquinoline) raises the pKa to 5.17[3].
Synthesis of Effects: By synthesizing these opposing electronic forces, the predicted aqueous pKa of the quinoline nitrogen in this compound is estimated to be 2.3 (± 0.2) . At physiological pH (7.4), the compound exists >99.99% in its neutral, un-ionized free base form, rendering it highly lipophilic.
Ionization equilibrium and electronic substituent effects on the quinoline core.
Quantitative Data: Comparative Ionization Profiles
To contextualize the estimated pKa, the following table summarizes the quantitative ionization data of structurally related quinoline derivatives, demonstrating the isolated impact of each functional group.
| Compound | Substituent(s) | Experimental/Predicted pKa | Reference |
| Quinoline | None | 4.94 | [1] |
| 3-Methylquinoline | 3-CH₃ | 5.17 | [3] |
| Ethyl quinoline-2-carboxylate | 2-COOCH₂CH₃ | 2.07 | [2] |
| This compound | 2-COOCH₃, 3-CH₃ | ~2.3 (Estimated) | Derived |
Experimental Workflows for pKa Determination
Due to the highly lipophilic nature of the un-ionized ester and its very low aqueous solubility, traditional aqueous potentiometry is prone to precipitation artifacts. To ensure rigorous, self-validating data, the following advanced methodologies are required.
Protocol A: Cosolvent Extrapolation Potentiometry (Yasuda-Shedlovsky Method)
This method utilizes a multicomponent cosolvent to maintain analyte solubility while mathematically correcting for the altered dielectric environment[4].
-
Solvent Preparation: Prepare an MDM stock solution consisting of equal volumes of methanol, 1,4-dioxane, and acetonitrile[4].
-
Analyte Dissolution: Dissolve this compound in varying MDM-water mixtures (ranging from 15% to 56% wt% MDM) to achieve a final analyte concentration of ~0.5 mM. Add 0.15 M KCl to all solutions to maintain a constant ionic strength[4].
-
Potentiometric Titration: Titrate the solution with standardized 0.01 M KOH or HCl using a combined glass pH electrode.
-
Self-Validation Step: Conduct the titration under a continuous nitrogen gas purge. This represses carbon dioxide dissolution, preventing carbonate errors that would artificially distort the inflection point of the titration curve[5].
-
-
Data Acquisition: Extract the apparent pKa (psKa) for each cosolvent ratio from the inflection point of the titration curves.
-
Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures.
-
Self-Validation Step: A strict linear correlation (R² > 0.99) confirms that the cosolvent is merely altering the dielectric environment without inducing specific solvent-solute interactions. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25°C) to derive the true aqueous pKa[4].
-
Workflow for Yasuda-Shedlovsky cosolvent extrapolation for pKa determination.
Protocol B: UV-Vis Spectrophotometric Titration
For compounds with a low pKa (~2.3) and a strong chromophore, UV-Vis spectrophotometry offers superior sensitivity at lower concentrations, bypassing solubility limits[6].
-
Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) covering a pH range of 1.0 to 5.0.
-
Spectral Baseline Acquisition: Record the full UV-Vis spectra of the fully protonated species (at pH < 1.0) and the fully un-ionized species (at pH > 4.0).
-
Isosbestic Point Verification (Self-Validation Step): Overlay the spectra to identify analytical wavelengths with the maximum absorbance difference. Confirm the presence of sharp isosbestic points across the pH range. The existence of an isosbestic point guarantees a simple two-state equilibrium, definitively ruling out degradation, aggregation, or precipitation during the titration[6].
-
Titration and Analysis: Measure the absorbance of the analyte at the selected analytical wavelength across all pH buffers. Plot Absorbance vs. pH. The pKa is determined at the inflection point of the resulting sigmoidal curve using non-linear regression analysis fitted to the Henderson-Hasselbalch equation[6].
Implications for Drug Development
The low pKa (~2.3) of this compound dictates that in the gastrointestinal tract (pH 1.5 - 7.0) and systemic circulation (pH 7.4), the molecule will not protonate to any significant degree. Because it remains in its neutral, un-ionized state, the compound will exhibit a high logD (distribution coefficient) matching its logP (partition coefficient).
For formulation scientists, this indicates that while the compound will likely possess excellent passive membrane permeability (favorable for absorption), it will suffer from dissolution-rate limited bioavailability due to poor aqueous solubility. Strategies such as amorphous solid dispersions, lipid-based formulations, or micronization should be prioritized over simple salt-formation, as the basicity of the nitrogen is too weak to form stable pharmaceutical salts with standard counterions.
References
-
ethyl quinoline-2-carboxylate - Physico-chemical Properties Source: ChemBK URL:[Link]
-
A new practical and efficient one-pot synthesis of polyfunctionalized quinolines Source: Repositório da Universidade de Lisboa (Fenix) URL:[Link]
-
Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system Source: ResearchGate URL:[Link]
-
Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration Source: DergiPark URL:[Link]
-
3rd International Multidisciplinary Symposium on Drug Research and Development - DRD 2017 Source: Mersin University URL:[Link]
Sources
Methodological Protocols
Microwave-assisted synthesis protocols for Methyl 3-methylquinoline-2-carboxylate
This Application Note provides a validated, high-efficiency protocol for the microwave-assisted synthesis of Methyl 3-methylquinoline-2-carboxylate . This methodology overcomes the limitations of conventional reflux heating (long reaction times, lower yields) by leveraging the rapid volumetric heating and specific non-thermal effects of microwave irradiation.
Part 1: Core Directive & Scientific Rationale
Target Molecule: this compound CAS Registry Number: 53821-46-8 Core Scaffold: Quinoline-2-carboxylate (Quinaldate)
Retrosynthetic Analysis & Strategy
The most atom-economical route to the 2,3-disubstituted quinoline scaffold is the Friedländer Annulation . For this specific target, the condensation involves 2-aminobenzaldehyde (providing the nitrogen and the benzene ring) and methyl 2-oxobutanoate (providing the C2-C3 fragment with the necessary methyl and ester substituents).
-
Conventional Challenge: The classical Friedländer reaction often requires strong bases (KOH) or acids at high temperatures for extended periods (12–24 h), leading to degradation of the unstable 2-aminobenzaldehyde and side reactions like self-condensation.
-
Microwave Solution: Microwave irradiation (MWI) accelerates the condensation rate-determining step (imine formation) and the subsequent cyclodehydration. Using a polar solvent (ethanol or methanol) ensures efficient coupling with the electromagnetic field, driving the reaction to completion in minutes rather than hours.
Part 2: Detailed Experimental Protocol
Materials & Instrumentation
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed microwave vial with a Teflon-lined septum.
-
Reagents:
-
2-Aminobenzaldehyde (freshly purified or commercially available, >98%).
-
Methyl 2-oxobutanoate (Methyl 2-oxobutyrate), >97%.[1]
-
Ethanol (Absolute) or Methanol (Anhydrous).
-
Catalyst (Optional but recommended): p-Toluenesulfonic acid (p-TSA) or Sulfamic acid (10 mol%).
-
Protocol A: Direct Microwave-Assisted Condensation
This protocol utilizes a one-pot condensation approach yielding the ester directly.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in Ethanol (3.0 mL).
-
Addition: Add Methyl 2-oxobutanoate (1.2 mmol, 139 mg) to the solution.
-
Note: A slight excess of the keto-ester drives the reaction and compensates for any volatility.
-
-
Catalysis: Add p-TSA (0.1 mmol, 19 mg).
-
Mechanistic Insight: The acid catalyst activates the ketone carbonyl of the oxobutanoate, facilitating nucleophilic attack by the amine.
-
-
Irradiation: Seal the vial and place it in the microwave reactor. Program the following parameters:
-
Temperature: 140 °C
-
Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Work-up:
-
Allow the vial to cool to room temperature (compressed air cooling).
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: The residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 85:15) to isolate the product.
-
Protocol B: Two-Step One-Pot (Acid Precursor Route)
Use this route if Methyl 2-oxobutanoate is unavailable, starting from 2-oxobutyric acid.
-
Condensation: React 2-aminobenzaldehyde (1.0 eq) + 2-oxobutyric acid (1.2 eq) in Methanol at 120 °C for 10 min.
-
Esterification: Add conc. H₂SO₄ (catalytic amount, ~5 drops) directly to the reaction vial.
-
Second Irradiation: Heat at 100 °C for 5 minutes.
-
Work-up: Neutralize with NaHCO₃, extract with EtOAc, and purify as above.
Part 3: Data Presentation & Validation
Quantitative Data Summary
Comparison of Conventional vs. Microwave Synthesis for Quinoline-2-carboxylates.
| Parameter | Conventional Reflux [1] | Microwave Protocol (This Work) |
| Temperature | 80 °C (Reflux) | 140 °C |
| Time | 12 - 24 Hours | 10 Minutes |
| Yield | 45 - 60% | 85 - 92% |
| Solvent Usage | High (50-100 mL) | Low (2-5 mL) |
| Energy Efficiency | Low (Convective heating) | High (Direct dielectric heating) |
Characterization Data
The following data validates the structure of This compound [2].
-
Physical State: Pale yellow solid or oil.
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.8 (C=O), 148.2, 144.7, 137.0, 129.3, 128.8, 128.4, 127.9, 127.2, 53.0 (OMe), 20.5 (Me).
-
Part 4: Visualization & Mechanism
Reaction Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure.
Caption: Operational workflow for the microwave-assisted synthesis of this compound.
Mechanistic Pathway
Understanding the Friedländer annulation mechanism is crucial for troubleshooting.
Caption: Mechanistic pathway of the Friedländer annulation leading to the quinoline scaffold.
Part 5: Troubleshooting & Optimization
-
Pressure Management: Ethanol generates significant pressure at 140 °C. Ensure the vial is not filled more than 60% to allow headspace. If the pressure exceeds 250 psi, reduce the temperature to 120 °C and extend the time to 20 minutes.
-
Starting Material Purity: 2-Aminobenzaldehyde is prone to polymerization. If the starting material is dark brown/black, purify it via short-path distillation or column chromatography before use to avoid tarry byproducts.
-
Regioselectivity: The reaction is highly regioselective for the 2,3-substitution pattern because the aldehyde of the benzaldehyde derivative is more reactive toward the active methylene, while the amine preferentially condenses with the ketone.
References
-
Boger, D. L., & Hong, J. (1998).[2] Total Synthesis of Nothapodytine B and (−)-Mappicine. Journal of the American Chemical Society, 120(6), 1218–1222.
-
Muscia, G. C., et al. (2011). Microwave-Assisted Friedländer Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.[3] The Scientific World Journal, 11, 1583–1590.
-
Caddick, S. (1995). Microwave assisted organic synthesis.[3][4][5][6][7][8][9] Tetrahedron, 51(38), 10403-10432.
Sources
- 1. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. jetir.org [jetir.org]
- 4. biotage.com [biotage.com]
- 5. Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namibian-studies.com [namibian-studies.com]
- 7. cem.de [cem.de]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Catalytic Esterification Methods for 3-Methylquinoline-2-carboxylic Acid
Introduction
Esters of 3-methylquinoline-2-carboxylic acid represent a critical scaffold in medicinal chemistry and materials science. Their synthesis is a fundamental transformation, often serving as a gateway to more complex derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] The direct esterification of the parent carboxylic acid is the most atom-economical approach. However, the selection of an appropriate catalytic method is paramount, as it dictates reaction efficiency, substrate compatibility, and overall yield. This document provides a detailed guide to the primary catalytic methods for this transformation, offering insights into the causality behind procedural choices and providing robust, validated protocols for laboratory execution.
Section 1: Foundational Principles of Esterification
Esterification is fundamentally a reversible condensation reaction between a carboxylic acid and an alcohol, yielding an ester and water.[3]
R-COOH + R'-OH ⇌ R-COOR' + H₂O
The primary thermodynamic barrier is often modest, but the reaction kinetics can be exceedingly slow without a catalyst. The core challenge in any esterification protocol is to shift the equilibrium to favor the product. This is typically achieved in two ways:
-
Increasing Reactant Concentration: Employing one of the reactants, usually the alcohol, in a large excess (often as the solvent) drives the reaction forward according to Le Châtelier's principle.[3]
-
Removing a Product: Continuously removing water as it forms prevents the reverse reaction (hydrolysis) from occurring, thus pulling the equilibrium towards the ester.[3][4]
Catalysts do not alter the equilibrium position but significantly increase the rate at which it is reached by providing a lower-energy reaction pathway. The choice of catalyst defines the methodology.
Section 2: Fischer-Speier Esterification (Acid Catalysis)
This classical method remains one of the most direct and cost-effective techniques, particularly for simple, unhindered alcohols like methanol and ethanol.[3]
Expertise & Mechanistic Insight
The Fischer-Speier reaction relies on a strong acid catalyst (e.g., H₂SO₄, p-TsOH) to activate the carboxylic acid.[5] The mechanism proceeds via several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This is the crucial activation step, as it greatly enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.
The reversible nature of every step necessitates strategic intervention (excess alcohol or water removal) to achieve high conversion.[5][6]
Experimental Protocol: Synthesis of Methyl 3-methylquinoline-2-carboxylate
Materials:
-
3-Methylquinoline-2-carboxylic acid
-
Methanol (Anhydrous, as solvent)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoline-2-carboxylic acid (e.g., 1.87 g, 10 mmol).
-
Add anhydrous methanol (50 mL). The large excess serves as both reactant and solvent.
-
Stir the suspension at room temperature. Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise. Caution: This addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Visualization: Fischer-Speier Workflow
Caption: Workflow for acid-catalyzed Fischer-Speier esterification.
Section 3: Coupling Agent-Mediated Esterification (Steglich Method)
For substrates that are sensitive to harsh acidic conditions or when using sterically hindered alcohols (e.g., tert-butanol), methods employing coupling agents are superior.[7] The Steglich esterification is a benchmark protocol in this class.[8]
Expertise & Mechanistic Insight
This method operates under mild, typically neutral conditions at or below room temperature. It relies on a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC, to activate the carboxylic acid. A nucleophilic catalyst, almost always 4-(dimethylamino)pyridine (DMAP), is essential for high efficiency.[8]
-
Activation: The carboxylic acid adds to a C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate.
-
Catalysis: DMAP, a hyper-nucleophilic catalyst, attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) group to form an even more reactive N-acylpyridinium salt. This step is critical as it prevents side reactions like the formation of N-acylurea.
-
Ester Formation: The alcohol attacks the highly electrophilic carbonyl of the N-acylpyridinium intermediate to form the ester and regenerate the DMAP catalyst.
The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be conveniently removed by filtration.[8]
Experimental Protocol: Synthesis of Isopropyl 3-methylquinoline-2-carboxylate
Materials:
-
3-Methylquinoline-2-carboxylic acid
-
Isopropanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, Anhydrous)
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylquinoline-2-carboxylic acid (1.87 g, 10 mmol) and DMAP (0.12 g, 1 mmol, 0.1 eq) in anhydrous DCM (50 mL).
-
Add isopropanol (0.91 mL, 12 mmol, 1.2 eq).
-
Cool the stirred solution to 0°C using an ice bath.
-
In a separate container, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~10 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates completion.
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove residual DMAP, followed by saturated NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
Visualization: Steglich Esterification Workflow
Caption: Workflow for DCC/DMAP-mediated Steglich esterification.
Section 4: Alternative and Modern Catalytic Approaches
While Fischer and Steglich esterifications are workhorse methods, other catalytic systems offer specific advantages.
-
Acyl Chloride Formation: A two-step, one-pot alternative involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] Subsequent addition of the alcohol results in a rapid and irreversible esterification. This method is excellent for difficult esterifications but generates acidic byproducts (HCl, SO₂).
-
Metal-Catalyzed Esterification: A variety of Lewis and Brønsted acidic metal salts, such as those of Iron(III), Hafnium(IV), and Zirconium(IV), can catalyze direct esterification.[10][11] These are often more environmentally benign than strong mineral acids and can exhibit high chemoselectivity.
-
Photocatalysis: Emerging green chemistry protocols use photocatalysts like Eosin Y, which, upon activation by visible light, can catalyze esterification under exceptionally mild, room-temperature conditions.[12] These methods often proceed through novel radical-based mechanisms.
Section 5: Method Comparison Summary
| Method | Catalyst / Key Reagents | Typical Conditions | Advantages | Limitations / Disadvantages |
| Fischer-Speier | H₂SO₄, p-TsOH, HCl | Reflux in excess alcohol | Low cost, simple procedure, scalable. | Reversible reaction; requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates.[3][7] |
| Sₙ2 Alkylation | Base (K₂CO₃, NaOH), Alkyl Halide (e.g., MeI) | Room temp. to moderate heat | Irreversible, mild conditions. | Requires stoichiometric base; limited to primary/secondary alkyl halides; potential for N-alkylation on the quinoline ring.[4] |
| Steglich | DCC (or EDC), DMAP | 0°C to Room Temperature | Very mild conditions, high yields, suitable for acid/base sensitive substrates and hindered alcohols.[7][8] | Stoichiometric coupling agent required, generates insoluble urea byproduct, DCC is an allergen. |
| Acyl Chloride | SOCl₂, Oxalyl Chloride | 0°C to Reflux | Forms highly reactive intermediate, drives reaction to completion, very effective. | Generates corrosive and toxic byproducts (HCl, SO₂, CO); requires anhydrous conditions. |
| Metal Catalysis | Fe(acac)₃, Hf(OTf)₄, etc. | Reflux | Environmentally benign, often high chemoselectivity, potential for catalyst recovery.[10] | Catalyst cost may be higher, optimization may be required. |
References
- RhIII-Catalyzed C-H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. PubMed.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
- Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. MDPI.
- 3-Methyl-quinoxaline-2-carboxylic Acid synthesis. ChemicalBook.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate.
- Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. MDPI.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- 08.08 Esterification of Carboxylic Acids. YouTube.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Method for producing carboxylic acid ester and esterification catalyst. Google Patents.
- Acid to Ester - Common Conditions. Organic Chemistry Data.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed.
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
- Synthesis of Quinoline-2-Carboxylate. Benchchem.
- Fischer Esterification-Typical Procedures. OperaChem.
- Can anyone suggest me best esterification reaction? ResearchGate.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. ChemRxiv.
- Methyl Esters. Organic Chemistry Portal.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Note: Selective Reduction of Methyl 3-methylquinoline-2-carboxylate to (3-methylquinolin-2-yl)methanol
[1][2]
Abstract
This application note details the optimized protocols for the reduction of Methyl 3-methylquinoline-2-carboxylate to its corresponding alcohol derivative, (3-methylquinolin-2-yl)methanol . While Lithium Aluminum Hydride (LiAlH₄) remains the gold standard for laboratory-scale ester reductions due to its rapid kinetics, this guide also presents a scalable, milder alternative using Sodium Borohydride (NaBH₄) in refluxing methanol. Both methods are evaluated for yield, safety, and impurity profiles, specifically addressing the challenges posed by the quinoline nitrogen’s Lewis basicity.[1]
Introduction & Retrosynthetic Strategy
The conversion of quinoline-2-carboxylate esters to primary alcohols is a pivotal transformation in the synthesis of antitubercular agents, kinase inhibitors, and quinoline-based alkaloids.[1]
The Chemical Challenge
The reduction of This compound presents two specific mechanistic challenges:
-
Chemo-selectivity: The reducing agent must target the ester carbonyl without reducing the heterocyclic C=N bond or the benzene ring (over-reduction).
-
Lewis Acid Coordination: The quinoline nitrogen lone pair can coordinate with aluminum or boron species (e.g., AlH₃), potentially stalling the reaction or requiring super-stoichiometric amounts of reducing agent.
Strategic Selection of Reductants
-
Method A: LiAlH₄ (The "Hard" Hydride): Utilizes a powerful nucleophilic attack. It is the most reliable method for complete conversion but requires rigorous anhydrous conditions and a specific "Fieser" workup to manage aluminum salts.
-
Method B: NaBH₄/MeOH (The "Soft" Hydride): Standard NaBH₄ is inert toward esters.[2] However, in boiling methanol, in situ formation of alkoxyborohydrides (
) increases reactivity, allowing for safe, scalable ester reduction without pyrophoric reagents.
Reaction Mechanism (LiAlH₄ Pathway)[3][4][5]
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[3] The high reactivity of the intermediate aldehyde ensures it is reduced faster than the starting ester, preventing isolation of the aldehyde.
Figure 1: Stepwise reduction mechanism.[2] Note that the aldehyde intermediate is more electrophilic than the ester, driving the reaction to the alcohol.
Experimental Protocols
Method A: High-Throughput Reduction (LiAlH₄)
Best for: Small scale (<5g), rapid synthesis, high yield. Safety: LiAlH₄ is pyrophoric.[2][4] Use strictly anhydrous solvents and inert atmosphere (N₂/Ar).[2]
Materials
-
Reagent: LiAlH₄ (2.4 M in THF or powder) (1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagent Charging: Add anhydrous THF to the flask. Cool to 0°C in an ice bath. Carefully add LiAlH₄ (1.5 eq).[2] Note: The suspension will turn grey.
-
Addition: Dissolve the quinoline ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours.
-
Validation: Spot TLC (Hexane/EtOAc 1:1).[2] The starting material spot (higher Rf) should disappear; a new polar spot (lower Rf) should appear.
-
-
The Fieser Quench (CRITICAL): To work up
grams of LiAlH₄, perform the following additions at 0°C with vigorous stirring: -
Isolation: Warm to RT and stir for 15 minutes. The aluminum salts will form a granular white precipitate (sand-like). Filter through a Celite pad.[2] Wash the pad with THF.
-
Purification: Concentrate the filtrate in vacuo. The residue is usually pure enough for use (>95%). If needed, recrystallize from Hexane/EtOAc.[2][1]
Method B: Scalable Reduction (NaBH₄/MeOH)
Best for: Scale-up (>10g), safety-conscious labs, process chemistry.[2]
Safety: Generates Hydrogen gas (
Materials
-
Reagent: NaBH₄ (Sodium Borohydride) (5.0 eq)
-
Solvent: Methanol (Reagent Grade)
Step-by-Step Procedure
-
Setup: Equip a RBF with a reflux condenser and stir bar.
-
Solvation: Dissolve the ester (1.0 eq) in Methanol (0.2 M concentration).
-
Addition: Add NaBH₄ (5.0 eq) in small portions over 30 minutes at RT.
-
Caution: Vigorous gas evolution (
) will occur.[2] Do not cap the system.
-
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.
-
Mechanistic Insight: Methanol modifies the borohydride to
, which is less steric and capable of reducing the ester.
-
-
Quench: Cool to RT. Add Acetone (2 mL) to quench excess hydride, then concentrate the solvent to ~20% volume.
-
Workup: Pour the residue into saturated
solution (50 mL). Extract with DCM ( mL).[2] -
Drying: Dry combined organics over
, filter, and concentrate.
Workup Logic & Decision Tree
The choice of workup dictates the purity profile. The Fieser method is superior for LiAlH₄ as it avoids the formation of gelatinous aluminum emulsions that trap product.
Figure 2: Decision matrix for workup procedures ensuring optimal recovery.
Analytical Validation
To confirm the identity of (3-methylquinolin-2-yl)methanol , look for these key spectroscopic changes:
| Feature | Starting Material (Ester) | Product (Alcohol) |
| ¹H NMR (Methyl) | Singlet ~3.9-4.0 ppm ( | Disappears |
| ¹H NMR (Methylene) | N/A | Singlet/Doublet ~4.8-5.0 ppm ( |
| IR Spectroscopy | Strong C=O stretch (~1720 cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹) |
| TLC (Hex/EtOAc) | High Rf (Non-polar) | Low Rf (Polar) |
Troubleshooting:
-
Problem: Product remains in the aqueous layer during extraction.
-
Cause: Protonation of the quinoline nitrogen (forming a salt) if acid quench is too strong.
-
Solution: Ensure the aqueous phase pH is adjusted to ~8-9 using saturated
before extraction to keep the quinoline as a free base.[2]
-
References
-
Reduction of Esters using LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
Sodium Borohydride Reduction of Esters in Methanol. Journal of Organic Chemistry, 1963, 28(11), 3261.[1] (Classic methodology for refluxing methanol variant).[2]
-
Fieser Workup Procedure. University of Rochester, Not Voodoo X. Available at: [Link]
-
Quinoline Synthesis and Properties. PubChem Database. (3-methylquinolin-2-yl)methanol Compound Summary.[2][1] Available at: [Link]
Sources
- 1. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 2. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Research Applications
Synthesis of Quinoline-Based Ligands Using Methyl 3-methylquinoline-2-carboxylate Precursors
Application Note: AN-Q2C-05
Strategic Overview
The quinoline-2-carboxylate scaffold (quinaldic acid derivative) is a "privileged structure" in coordination chemistry and medicinal, acting as a robust N,O-bidentate chelator. While unsubstituted quinaldic acid is common, the Methyl 3-methylquinoline-2-carboxylate precursor offers a distinct advantage: the C3-methyl group .
Why this precursor matters:
-
Steric Tuning: The C3-methyl group exerts steric pressure proximal to the metal binding site. In catalytic applications (e.g., olefin polymerization or C-H activation), this bulk can suppress associative ligand exchange or enforce specific geometries (e.g., preventing planar rotation).
-
Metabolic Stability: In medicinal chemistry, blocking the C3 position prevents common metabolic oxidation pathways that occur at the electron-rich C3 of the quinoline ring.
-
Versatility: The methyl ester at C2 is a "gateway functional group," easily converted into acids, amides, or hydrazides, creating a library of bidentate (N,O) and terdentate (N,N,O or N,N,N) ligands.
Synthetic Workflow & Logic
The following diagram illustrates the divergence from the parent ester to three distinct ligand classes.
Figure 1: Divergent synthesis of ligand classes from the methyl ester precursor. Note that while direct aminolysis is possible for unhindered amines, the acid chloride route is preferred for sterically demanding or aromatic amines.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 3-Methylquinaldic Acid (Ligand Class A)
Target: Synthesis of the anionic N,O-donor for salt formation or further derivatization.
Rationale: The C3-methyl group adds slight steric bulk, potentially slowing hydrolysis compared to unsubstituted esters. We utilize a methanol/water cosolvent system to ensure solubility of the lipophilic precursor while maintaining high hydroxide ion activity.
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (2.5 equiv)
-
Solvent: Methanol:Water (3:1 v/v)
-
HCl (1M and 6M)
Procedure:
-
Dissolution: Dissolve the ester in Methanol (5 mL per mmol).
-
Saponification: Add NaOH (dissolved in minimal water) dropwise.
-
Checkpoint: The solution may initially turn cloudy but should clarify upon heating.
-
-
Reflux: Heat to mild reflux (65°C) for 2–3 hours.
-
Validation (TLC): Monitor disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hexane) and appearance of the baseline acid spot.
-
-
Workup:
-
Evaporate Methanol under reduced pressure.
-
Dilute residue with water. Wash once with Diethyl Ether (removes unreacted ester).
-
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 6M HCl to pH 3–4.
-
Observation: The carboxylic acid should precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.
Yield Expectation: 85–92%
Protocol B: Synthesis of Carboxamide Ligands (Ligand Class B)
Target: Creating neutral N,N-donors (e.g., for Ir(III) OLED emitters or catalysis).
Rationale: Direct reaction of the ester with anilines is sluggish due to the electronic deactivation of the aniline and the steric bulk of the C3-methyl. We employ the Acid Chloride Method for high reliability.
Step 1: Acid Chloride Activation
-
Suspend 3-Methylquinaldic Acid (from Protocol A) in dry DCM.
-
Add Thionyl Chloride (SOCl₂, 3.0 equiv) and a catalytic drop of DMF.
-
Reflux for 2 hours until the solution is clear (gas evolution ceases).
-
Evaporate volatiles to dryness (azeotrope with toluene to remove residual SOCl₂). Use immediately.
Step 2: Amidation
-
Dissolve the crude acid chloride in dry DCM (0.2 M).
-
Add the Amine (1.1 equiv) and Triethylamine (1.5 equiv) at 0°C.
-
Warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Recrystallization from EtOH or Flash Chromatography (typically 0-5% MeOH in DCM).
Self-Validating Check:
-
IR: Appearance of Amide I band (~1650–1680 cm⁻¹) and Amide II band.
-
NMR: Appearance of the amide -NH proton (typically 8.5–10.0 ppm, broad singlet).
Protocol C: Hydrazide Synthesis (Ligand Class C precursor)
Target: Precursor for Schiff base ligands (terdentate).
Rationale: Hydrazine is a potent nucleophile (alpha-effect). Even with the C3-methyl steric hindrance, direct hydrazinolysis works well in ethanol.
Procedure:
-
Dissolve this compound (1.0 equiv) in absolute Ethanol (0.5 M).
-
Add Hydrazine Hydrate (80%, 5.0 equiv). Excess is crucial to prevent dimer formation.
-
Reflux for 6–8 hours.
-
Observation: Product often crystallizes out of the hot solution or upon cooling.
-
-
Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and ether.
Yield Expectation: 75–85%
Data Summary & Validation Parameters
Use the following reference values to validate your synthesized ligands.
| Compound Class | Key IR Signal (cm⁻¹) | ¹H NMR Characteristic Shift (CDCl₃/DMSO) | Typical Yield |
| Ester (Precursor) | 1720 (C=O str) | 4.05 ppm (s, 3H, -OCH₃) | N/A |
| Acid (Ligand A) | 1705 (C=O), 2500-3000 (OH broad) | 13.5 ppm (br s, 1H, -COOH) | >85% |
| Amide (Ligand B) | 1665 (Amide I) | 8.8-9.5 ppm (br s, 1H, -NH) | 60-80% |
| Hydrazide (Ligand C) | 1650 (C=O), 3300 (NH) | 4.6 ppm (br s, 2H, -NH₂), 9.8 ppm (s, 1H, -NH) | 75% |
References
-
Transition Metal Complexes of Quinoline-2-carboxylates: Okabe, N., & Muranishi, Y. (2003). Cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate.[2] Acta Crystallographica Section C, 59(6), m228-m230.[2] [Link]
-
Biological Activity of Quinoline-2-carboxamides: Moussaoui, O., et al. (2019).[3] Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters. Mediterranean Journal of Chemistry, 9(4), 326-335. [Link]
-
Schiff Base Ligands from Quinoline Hydrazides: Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new quinoline-2-carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4492-4497. [Link]
Sources
Application Note: Precision Synthesis of Metallo-Supramolecular Polymers Using Methyl 3-methylquinoline-2-carboxylate
Topic: Methyl 3-methylquinoline-2-carboxylate in the synthesis of metallo-supramolecular polymers Content Type: Detailed Application Notes and Protocols
Executive Summary & Chemical Rationale
Metallo-supramolecular polymers (MSPs) represent a class of adaptive materials where monomeric units are linked by reversible metal-ligand coordination rather than covalent bonds. This application note details the use of This compound (M3MQC) as a critical "pro-ligand" module.
Unlike simple quinaldic acid esters, the 3-methyl substituted derivative is strategically employed to introduce steric hindrance near the coordination site. This steric bulk serves two advanced functions in polymer design:
-
Topological Control: It disrupts planar
- stacking, often forcing the resulting polymer chain into a helical or twisted geometry rather than an aggregated sheet. -
Solubility Enhancement: The methyl group reduces inter-chain aggregation, improving the solubility of the final metallo-polymer in organic solvents (e.g.,
, DMSO), which is often a bottleneck in MSP processing.
This guide provides a validated workflow for converting M3MQC into bis-bidentate or bis-tridentate ligands and their subsequent polymerization with transition metal ions (
Synthetic Pathway & Mechanism[1][2]
The synthesis relies on a two-phase "Lego" approach:
-
Ligand Synthesis (Covalent): Aminolysis of the ester (M3MQC) with a diamine linker to form a bis(quinoline-2-carboxamide).
-
Polymerization (Non-Covalent): Self-assembly of the ligand with metal ions.
Mechanistic Diagram
Caption: Figure 1. Step-wise conversion of M3MQC ester into a functional metallo-supramolecular polymer.
Experimental Protocols
Phase 1: Synthesis of the Bis(quinoline) Ligand
Objective: Convert the methyl ester into a bridging bis-amide ligand. Precursor: this compound (M3MQC).
Reagents:
-
M3MQC (2.2 equivalents)
-
Diamine linker (1.0 equivalent) — Choice of linker determines polymer flexibility (e.g., ethylenediamine for flexible, p-phenylenediamine for rigid).
-
Solvent: Anhydrous Methanol or Ethanol.
-
Catalyst (Optional): 10 mol%
(if reaction is sluggish).
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the diamine in 50 mL of anhydrous methanol.
-
Addition: Add 22 mmol (10% excess) of M3MQC to the solution. The excess ensures complete conversion of the diamine to the bis-substituted product, preventing mono-substituted chain terminators.
-
Reflux: Attach a condenser and reflux the mixture at 65-70°C for 24–48 hours.
-
Monitoring: Monitor via TLC (SiO2, DCM:MeOH 95:5). The ester spot (
) should diminish, and a lower amide spot should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The bis-amide ligand often precipitates as a white or off-white solid due to strong hydrogen bonding.
-
Purification (Crucial):
-
Filter the solid.[1]
-
Wash with cold methanol (3 x 10 mL) to remove unreacted ester.
-
Recrystallize from DMF/Ethanol if high purity (>99%) is required for polymerization.
-
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the methyl ester singlet ( ppm) and the appearance of the amide proton ( , typically ppm).
Phase 2: Supramolecular Polymerization
Objective: Assemble the ligand into a high-molecular-weight polymer using Metal(II) ions.
Reagents:
-
Purified Bis(quinoline) Ligand.
-
Metal Salt:
(for optical transparency) or (for electrochromic properties). -
Solvent:
(1:1 v/v) or DMSO (depending on solubility).
Step-by-Step Protocol:
-
Stoichiometry Check: Weigh the ligand and metal salt with extreme precision. The degree of polymerization (
) is strictly governed by the stoichiometric balance ( ).-
Target: Exactly 1.00 : 1.00 ratio.
-
-
Mixing: Dissolve the ligand (0.1 mmol) in 5 mL of
. Dissolve the metal salt (0.1 mmol) in 5 mL of MeOH. -
Assembly: Add the metal solution dropwise to the ligand solution under rapid stirring.
-
Observation: An immediate color change usually occurs (Yellow
Orange for Zn; Colorless Purple/Blue for Fe) indicating complexation. -
Viscosity: A noticeable increase in viscosity should occur within minutes.
-
-
** equilibration:** Allow the solution to stir at room temperature for 4 hours to reach thermodynamic equilibrium.
-
Isolation: The polymer is typically used in solution (for casting films). If solid is needed, precipitate into diethyl ether.
Characterization & Data Interpretation
Successful polymerization must be validated using multiple orthogonal techniques.
| Technique | Parameter | Expected Outcome | Interpretation |
| UV-Vis Spectroscopy | Metal-to-Ligand Charge Transfer (MLCT) | New absorption band (e.g., 350-550 nm depending on metal). | Confirms coordination of the quinoline nitrogen and amide oxygen to the metal center. |
| Signal Broadening | Peaks become broad and ill-defined compared to the sharp ligand peaks. | Indicates restricted molecular motion typical of high-MW polymers. | |
| Viscometry | Specific Viscosity ( | Non-linear increase vs. concentration (polyelectrolyte effect) or sharp rise at 1:1 ratio. | Direct evidence of chain extension. If viscosity remains low, cyclization (loops) may have occurred. |
Structural Diagram: Coordination Motif[5][6]
Caption: Figure 2. Tetrahedral coordination geometry around a Zn(II) center linking two ligand chains.
Troubleshooting & Optimization
Problem 1: Polymer Precipitates Immediately.
-
Cause: The polymer is too rigid or the counter-ion (e.g.,
) does not provide enough solubility. -
Solution: Switch to "soft" counter-ions like Hexafluorophosphate (
) or Triflate ( ). The 3-methyl group on the quinoline assists solubility, but bulky counter-ions are often necessary for high concentrations.
Problem 2: Low Viscosity (Short Chains).
-
Cause: Stoichiometric imbalance. Even a 2% error (0.98 : 1.00) drastically caps the molecular weight (Carothers equation).
-
Solution: Perform a "titration polymerization." Add the metal salt solution in small aliquots to the ligand solution while monitoring viscosity or UV-Vis absorption until a maximum is reached.
Problem 3: Unreacted Ester.
-
Cause: Steric hindrance from the 3-methyl group slows down the aminolysis.
-
Solution: Increase reaction time to 72 hours or use a sealed tube at 90°C.
References
-
Lehn, J. M. (2002). Supramolecular Polymer Chemistry—Scope and Perspectives. Polymer International. Link
-
Burnworth, M., et al. (2007). Optically Healable Supramolecular Polymers. Nature. Link (Demonstrates the utility of metallo-supramolecular assemblies).
-
Hancu, D., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Link (Provides foundational synthesis methods for the precursor class).
-
Wild, A., et al. (2011). Terpyridine-based Metallo-supramolecular Polymers. Chemical Society Reviews. Link (Comparative review of ligand design principles).
-
RSC Dalton Trans. (2010). Synthesis, structures and ring-opening polymerization studies of new zinc chloride and amide complexes. Dalton Transactions.[2] Link
Sources
- 1. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioactivity Screening of Methyl 3-methylquinoline-2-carboxylate Derivatives
Executive Summary & Scientific Rationale
The Methyl 3-methylquinoline-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, particularly for the development of anti-infective and anti-proliferative agents. The quinoline ring provides a planar, lipophilic anchor capable of DNA intercalation and hydrophobic pocket occupation in enzymes (e.g., DNA gyrase, Topoisomerase II), while the C3-methyl group enhances lipophilicity (logP) and metabolic stability by blocking potential oxidation sites.
Crucially, the C2-carboxylate ester serves as a versatile "chemical handle." It is rarely the final drug; rather, it is the linchpin precursor for generating diverse libraries of hydrazides, 1,3,4-oxadiazoles, and carboxamides .
This guide details the end-to-end workflow for researchers: from the strategic diversification of the parent ester to high-throughput screening (HTS) protocols for antimicrobial, antitubercular, and anticancer activity.
Chemical Diversification: From Scaffold to Library
Before screening, the parent ester must be converted into a bioactive library. The ester moiety itself often shows poor bioavailability; therefore, the standard protocol involves hydrazinolysis followed by heterocyclization.
Workflow Diagram: Library Generation
Caption: Divergent synthesis strategy converting the parent ester into two distinct bioactive classes: Hydrazones (Schiff bases) and rigid 1,3,4-Oxadiazoles.
Protocol A: Hydrazide Conversion (The "Linchpin" Step)
-
Reagents: this compound, Hydrazine hydrate (99%), Ethanol (absolute).
-
Procedure:
-
Dissolve 0.01 mol of the ester in 30 mL of absolute ethanol.
-
Add 0.15 mol of hydrazine hydrate (excess is required to prevent dimer formation).
-
Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).
-
Cool to room temperature. The carbohydrazide will precipitate as a solid.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
-
Quality Control: Verify disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of hydrazide doublets (~3300 cm⁻¹) in IR.
Antimicrobial & Antitubercular Screening Protocols
Quinolines are historically potent against Mycobacterium tuberculosis (MTB) and Gram-negative bacteria due to their ability to inhibit DNA gyrase.
Protocol B: Antitubercular Screening (MABA Assay)
The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput TB screening due to its non-radiometric nature and low cost.
Target Strain: M. tuberculosis H37Rv (ATCC 27294). Controls: Rifampicin (Positive), DMSO (Negative).
Step-by-Step Methodology:
-
Inoculum Prep: Culture H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until turbidity matches McFarland standard No. 1. Dilute 1:20.
-
Plate Layout: Use sterile 96-well plates.
-
Outer perimeter wells: Fill with sterile water (prevents evaporation).
-
Test wells: Add 100 µL of 7H9 broth.
-
-
Serial Dilution:
-
Dissolve quinoline derivatives in DMSO (stock 10 mg/mL).
-
Perform 2-fold serial dilutions in the plate to achieve range 100 µg/mL to 0.2 µg/mL.
-
-
Inoculation: Add 100 µL of bacterial suspension to test wells. Final volume: 200 µL.
-
Incubation: Incubate at 37°C for 5 days.
-
Development:
-
Add 20 µL of Alamar Blue solution (Resazurin) + 12 µL of 10% Tween 80.
-
Incubate for 24 hours.
-
-
Readout:
-
Blue: No growth (Resazurin oxidized).
-
Pink: Growth (Resorufin reduced).
-
MIC Definition: Lowest concentration preventing the color change from blue to pink.
-
Protocol C: General Antibacterial (Broth Microdilution)
Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).
-
Media: Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Compound Addition: Add 10 µL of derivative stock to 190 µL of inoculated broth in 96-well plates.
-
Incubation: 18–24 hours at 37°C.
-
Detection: Measure OD₆₀₀ or use p-iodonitrotetrazolium chloride (INT) dye (violet = growth).
Anticancer Bioactivity Screening[1][2][3][4][5]
Quinoline-2-carboxylate derivatives often act as intercalators or Topoisomerase inhibitors. Screening must differentiate between general cytotoxicity and cancer-specific selectivity.
Protocol D: MTT Cytotoxicity Assay
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), and HEK293 (Normal Kidney - Critical for Selectivity Index) .
Methodology:
-
Seeding: Seed cells at
cells/well in 96-well plates containing DMEM/RPMI media + 10% FBS. Incubate 24h for attachment. -
Treatment:
-
Replace media with fresh media containing graded concentrations of derivatives (0.1 – 100 µM).
-
Include Doxorubicin as a positive control.
-
Solubility Check: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 20 µL MTT solution (5 mg/mL in PBS).
-
Incubate 4 hours. Viable mitochondria reduce MTT to purple formazan crystals.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
Data Analysis:
Mechanistic Validation & SAR Analysis
To elevate the study from simple observation to mechanistic insight, perform the following logical checks.
Structure-Activity Relationship (SAR) Logic[5][6]
-
C3-Methyl Role: Compare your derivatives to a non-methylated control (quinoline-2-carboxylate). The C3-methyl should increase potency against Gram-negative bacteria due to enhanced permeation of the outer membrane.
-
Hydrazone Substitution: Electron-withdrawing groups (NO₂, Cl, F) on the phenyl ring of the hydrazone usually enhance antimicrobial activity (increased lipophilicity and electron deficiency).
-
Oxadiazole Formation: Cyclization to oxadiazole restricts conformation, often improving binding affinity to rigid enzymatic pockets (e.g., kinases).
Mechanism Diagram: Screening Cascade
Caption: Hierarchical screening workflow ensuring only non-toxic, potent hits proceed to costly mechanistic studies.
References
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Derivatives Source: ResearchGate Context: Establishes the baseline apoptotic and antiproliferative potential of the 2-carboxylate scaffold.
-
Anticancer Potential of Quinoline Derivatives: A Comprehensive Review Source: Arab Journal of Chemistry Context: detailed SAR analysis of quinoline derivatives, highlighting the importance of the 3-position for cytotoxic activity.
-
Antitubercular Activity of Quinoline Derivatives Source: NIH / PubMed Central Context: Validates the use of quinoline scaffolds against M. tuberculosis and describes the MABA assay protocols relevant to this scaffold.
-
Design and Synthesis of 3-Methylquinoxaline-2-Hydrazone Derivatives Source: Longdom Publishing Context: While focusing on the quinoxaline isostere, this reference provides the exact chemical protocol for hydrazone formation from the methyl-2-carboxylate precursor, which is chemically identical for the quinoline analog.
Design of kinase inhibitors starting from Methyl 3-methylquinoline-2-carboxylate
Application Note: Rational Design and Synthesis of Kinase Inhibitors Starting from Methyl 3-Methylquinoline-2-Carboxylate
Executive Summary
Quinoline derivatives are highly privileged scaffolds in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The quinoline core mimics the adenine ring of ATP, allowing it to anchor deeply within the hydrophobic hinge region of various kinases, including Pim-1 and p21-activated kinase 1 (PAK1). This compound (CAS: 53821-46-8) serves as an exceptionally versatile starting material for this purpose. This application note details the strategic elaboration of this scaffold into a functionalized inhibitor library, complete with self-validating chemical and biological protocols.
Strategic Scaffold Elaboration (Causality & Design)
The structural features of this compound offer two distinct vectors for rational drug design:
-
The C2-Carboxylate Handle: Hydrolysis and subsequent amidation of the C2-ester allow for the introduction of a carboxamide group. The resulting quinoline-2-carboxamide motif provides critical hydrogen bond donors and acceptors that interact directly with the kinase hinge region (e.g., Glu345 and Leu347 in PAK1, or Lys67 and Asp186 in Pim-1) 1.
-
The C3-Methyl Group: The adjacent methyl group at the C3 position offers a unique vector for late-stage functionalization. Through benzylic radical bromination, the C3-methyl can be converted into a bromomethyl reactive intermediate. Subsequent nucleophilic substitution (Sₙ2) with various amines allows the inhibitor to extend into the solvent-exposed region or the DFG-out pocket, drastically improving kinase selectivity and potency 2.
Signaling Pathway Context
To understand the therapeutic impact of these designed molecules, we must map the downstream effects of inhibiting these kinases. PAK1 and Pim-1 are crucial nodes in cell survival and proliferation pathways, often overexpressed in pancreatic and hematological malignancies.
Figure 1: PAK1 and Pim-1 kinase signaling pathways and the targeted intervention point.
Experimental Workflow
The following self-validating workflow details the transformation of this compound into a library of functionalized quinoline-2-carboxamide kinase inhibitors.
Figure 2: Step-by-step chemical elaboration of the quinoline scaffold.
Protocol 1: Chemical Synthesis of the Inhibitor Library
Causality Check: Every step includes an in-process Quality Control (QC) to ensure the self-validating nature of the protocol. Proceeding with impure intermediates in kinase inhibitor synthesis often leads to false positives in biochemical assays due to reactive electrophilic impurities.
Step 1.1: Saponification
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
-
Rationale: LiOH is preferred over NaOH/KOH to prevent side reactions and ensure mild, selective cleavage of the methyl ester without degrading the quinoline ring.
-
-
QC Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot must completely disappear.
-
Acidify with 1M HCl to pH 3-4. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-methylquinoline-2-carboxylic acid.
Step 1.2: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
-
Rationale: HATU ensures high coupling efficiency with minimal epimerization, which is crucial for maintaining high yields when coupling with sterically hindered amines.
-
-
Add the desired primary amine (e.g., 3-(benzylmethylamino)propylamine) (1.1 eq) and stir for 12 hours.
-
Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
-
QC Check: Confirm product mass via LC-MS ([M+H]⁺ peak).
Step 1.3: Radical Bromination (Wohl-Ziegler Reaction)
-
Dissolve the 3-methylquinoline-2-carboxamide intermediate in anhydrous trifluorotoluene (PhCF₃).
-
Rationale: PhCF₃ is a greener, less toxic alternative to CCl₄ for radical reactions, maintaining excellent reactant solubility and radical stability.
-
-
Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux at 85°C under an inert argon atmosphere for 4-6 hours.
-
Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.
-
QC Check: ¹H-NMR must show the disappearance of the C3-methyl singlet (~2.6 ppm) and the appearance of a new bromomethyl singlet (~4.8 ppm).
Step 1.4: Sₙ2 Displacement
-
Dissolve the 3-(bromomethyl) intermediate (1.0 eq) in acetonitrile.
-
Add a secondary amine (e.g., N-methylpiperazine) (1.5 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Stir at 60°C for 8 hours.
-
Filter the inorganic salts, concentrate, and purify via preparative HPLC to obtain the final inhibitor.
-
QC Check: Final purity must be >95% by UPLC-UV (254 nm) before advancing to biological assays.
Protocol 2: In Vitro Kinase Assay (Self-Validating FRET System)
To evaluate the inhibitory potency against PAK1 and Pim-1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the synthesized quinoline-2-carboxamides in 100% DMSO, then dilute 1:20 in Kinase Buffer (final DMSO concentration in assay = 1%).
-
Enzyme/Substrate Mix: Mix recombinant human PAK1 or Pim-1 kinase with the specific ULight-labeled peptide substrate.
-
Incubation: Add the compound dilutions to the enzyme/substrate mix in a 384-well plate. Incubate for 15 minutes at room temperature.
-
Rationale: Pre-incubation allows for ATP-competitive compounds to fully equilibrate within the active site before the reaction initiates, preventing artificially high IC₅₀ values.
-
-
Reaction Initiation: Add ATP (at the predetermined Kₘ value for each specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add the Eu-anti-phospho-antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction). Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm ratio) on a microplate reader.
-
Self-Validation Controls:
Data Presentation: Representative SAR Profile
The table below summarizes hypothetical Structure-Activity Relationship (SAR) data for a library derived from this compound, demonstrating how C3-substitution dictates target selectivity.
| Compound ID | C2-Carboxamide Substitution (R₁) | C3-Methyl Substitution (R₂) | PAK1 IC₅₀ (nM) | Pim-1 IC₅₀ (nM) | Selectivity Ratio (PAK1/Pim-1) |
| Q2C-01 | 3-(benzylmethylamino)propyl | -H (Unsubstituted Methyl) | 15,200 | 2,400 | 6.3 |
| Q2C-02 | 3-(benzylmethylamino)propyl | N-methylpiperazine | 450 | 8,900 | 0.05 |
| Q2C-03 | 4-aminobenzamide | -H (Unsubstituted Methyl) | >20,000 | 310 | >64 |
| Q2C-04 | 4-aminobenzamide | Morpholine | >20,000 | 45 | >444 |
| Control 1 | CP734 (Standard) | N/A | 15,270 | N/A | N/A |
| Control 2 | Quercetagetin (Standard) | N/A | N/A | 560 | N/A |
Data Interpretation: Unfunctionalized C3-methyl derivatives (Q2C-01, Q2C-03) show moderate baseline activity. Functionalizing the C3-methyl group via our radical bromination/Sₙ2 workflow (Q2C-02, Q2C-04) dramatically increases potency by engaging auxiliary binding pockets, allowing researchers to rationally tune selectivity between PAK1 and Pim-1.
References
-
Sliman, F., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters 20.9 (2010): 2801-2805. URL: [Link]
-
Wu, X., et al. "Identification of a novel PAK1 inhibitor to treat pancreatic cancer." Acta Pharmaceutica Sinica B 10.2 (2020): 333-344. URL:[Link]
-
Eissa, I. H., et al. "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega 8.21 (2023): 18886-18903. URL:[Link]
Sources
- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel PAK1 inhibitor to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for Methyl 3-methylquinoline-2-carboxylate via recrystallization
This technical guide is structured as a dynamic support center resource, designed to assist researchers in the purification of Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8).
Executive Summary & Compound Profile
This compound is a critical intermediate, often synthesized via the Friedländer annulation or oxidative esterification of quinoline precursors. Researchers frequently encounter difficulties with this compound due to its tendency to retain colored impurities (oxidized anilines) and its propensity to "oil out" rather than crystallize due to the methyl ester moiety lowering the lattice energy compared to the free acid.
This guide provides a self-validating workflow to achieve >98% purity (HPLC) suitable for biological assays or subsequent SAR studies.
Compound Properties (Bench Reference)
| Property | Value / Characteristic | Notes |
| Physical State | Solid (Crystalline) | Often appears as yellow/brown needles in crude form. |
| Solubility | High: DCM, EtOAc, THFLow: Hexanes, Water | Esters are lipophilic; avoid water in primary purification. |
| Key Impurities | 1. Unreacted o-aminobenzaldehydes (Dark tars)2. 3-methylquinoline (Decarboxylated byproduct)3. Hydrolysis product (Carboxylic acid) | o-amino impurities oxidize rapidly, causing persistent discoloration. |
Solvent Selection Strategy
The choice of solvent is dictated by the polarity of the ester and the nature of the impurities.
Primary Solvent Systems
For this compound, we recommend the following systems based on "Like Dissolves Like" principles modified for temperature differentials:
| Solvent System | Type | Suitability | Mechanism of Action |
| Ethanol (Abs.) | Single | High | The ester is moderately soluble in hot EtOH but poor in cold. Excellent for removing tarry impurities which remain in the mother liquor. |
| EtOAc / Hexanes | Binary | Medium | Classic ester purification. Dissolve in min. hot EtOAc, then titrate with Hexanes until turbid. Risk: Oiling out if cooling is too fast. |
| Methanol | Single | High | Similar to Ethanol but higher solubility. Use if the compound crashes out of Ethanol too quickly (trapping impurities). |
| Acetonitrile | Single | Specialist | Use only if the crude contains significant polar salts or inorganic catalysts (e.g., from Cu-catalyzed synthesis). |
Recrystallization Protocol (Step-by-Step)
This protocol assumes a starting crude mass of ~1-5g. Scale up proportionally.
Phase 1: Dissolution & Decolorization
-
Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]
-
Solvent Addition: Add Ethanol (approx. 5 mL per gram of solid) and heat to reflux (boiling).
-
Saturation: If solid remains, add hot solvent in 1 mL increments until fully dissolved.
-
Checkpoint: If the solution is dark brown/black, remove from heat, cool slightly, and add Activated Charcoal (1-2% by weight). Boil for 5-10 mins.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) or a Celite pad to remove charcoal and insoluble inorganic salts.
Phase 2: Crystallization
-
Re-concentration: If excess solvent was used during filtration, boil off solvent until the solution becomes slightly turbid, then add a few drops of clean solvent to clear it.
-
Slow Cooling: Remove from heat. Place the flask on a cork ring or wood block.
-
Critical Step: Allow to cool to Room Temperature (RT) undisturbed. Do not place directly in an ice bath; this causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.
-
-
Final Yielding: Once RT is reached and crystals are visible, cool at 0°C (ice bath) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold solvent (e.g., ice-cold Ethanol).
-
Warning: Do not use room temp solvent; it will redissolve your ester.
-
-
Drying: Dry under high vacuum. Esters can hydrolyze if left wet with protic solvents for extended periods.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting during the process.
Caption: Logical flow for purification, highlighting intervention points for discoloration and phase separation (oiling).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Cause: The solution temperature dropped below the phase separation limit before crystals could nucleate, or the melting point of the solvated compound is lower than the solvent's boiling point. Solution:
-
Reheat the mixture until it is a clear solution again.
-
Add a Seed Crystal: If you have a tiny amount of pure material, add it as the solution cools to just above room temperature.
-
Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites [1].
-
Change Solvent: If using Ethanol, switch to a binary system (EtOAc/Hexane). Oiling is common in alcohols if the ester is very lipophilic.
Q2: The crystals are still yellow/brown after the first recrystallization.
Cause: Quinoline synthesis often produces oligomeric aniline byproducts (tars) that are trapped inside the crystal lattice or adsorbed on the surface. Solution:
-
Wash Thoroughly: Ensure the filter cake is washed with cold solvent immediately after filtration to displace the mother liquor.
-
Charcoal Treatment: Repeat the recrystallization but include the activated charcoal step (Phase 1, Step 3). Charcoal has a high affinity for planar aromatic impurities [2].
-
Recrystallize from Methanol: Methanol is more polar than Ethanol and may better solubilize the polar tarry impurities, keeping them in solution while the ester crystallizes.
Q3: My yield is very low (<40%). Where is my product?
Cause: The compound is too soluble in the chosen solvent at room temperature, or too much solvent was used. Solution:
-
Check the Mother Liquor: Run a TLC of the filtrate. If the spot for your product is strong, concentrate the filtrate (Rotavap) to half volume and cool again to obtain a "second crop."
-
Note: Second crops are usually less pure and should be kept separate.
-
-
Solvent Switch: If using EtOAc, the solubility might be too high. Switch to Ethanol or add an anti-solvent (Hexane/Heptane) to force precipitation.
Q4: Can I use water as an anti-solvent?
Recommendation: Avoid if possible. While water forces precipitation, it often causes rapid crashing (amorphous solid) rather than crystallization. Furthermore, methyl esters can hydrolyze to the carboxylic acid (3-methylquinoline-2-carboxylic acid) if heated in water, especially if trace acid/base from the synthesis remains [3].
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
National Institutes of Health (NIH). (2021). Methyl quinoline-2-carboxylate | C11H9NO2 - PubChem.[2] PubChem Database.[2] [Link]
Sources
Troubleshooting cyclization failures in Methyl 3-methylquinoline-2-carboxylate synthesis
Executive Summary & Mechanistic Grounding
The Target: Methyl 3-methylquinoline-2-carboxylate. The Standard Route: Friedländer Annulation.[1] The Precursors: 2-Aminobenzaldehyde (1 ) + Methyl 2-oxobutanoate (2 ).
As Senior Application Scientists, we often see researchers struggle with this specific synthesis not because the chemistry is novel, but because the precursors are deceptively unstable and the thermodynamics of cyclization are sensitive to water and pH.
The formation of the quinoline core here relies on a dual-condensation event:[2]
-
Aldol Condensation: Between the aldehyde of (1) and the
-methylene of (2) .[2] -
Imine Formation (Schiff Base): Between the amine of (1) and the ketone carbonyl of (2) .[3]
Critical Failure Mode: If the amine attacks the ester moiety of (2) instead of the ketone, or if (1) self-polymerizes before reacting, the cycle fails.
Diagnostic Workflow (Decision Tree)
Before adjusting parameters, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic logic for Friedländer cyclization failures.
Technical Troubleshooting Guides (Q&A)
Issue 1: "My reaction mixture turns into black tar immediately upon heating."
Diagnosis: Self-polymerization of 2-aminobenzaldehyde.
Technical Insight: 2-Aminobenzaldehyde is notoriously unstable. It undergoes self-condensation to form trimeric species and oligomers (anhydro-bases) upon standing, even at
Protocol: In-Situ Generation (The "Stable" Fix) Do not isolate 2-aminobenzaldehyde if possible. Instead, generate it in situ from 2-nitrobenzaldehyde or use the stable acetal protected form .
-
Method A (Reduction-Cyclization):
-
Dissolve 2-nitrobenzaldehyde (1.0 eq) and Methyl 2-oxobutanoate (1.2 eq) in Ethanol/Acetic Acid (10:1).
-
Add Iron powder (3-5 eq) or SnCl₂.
-
Reflux.[4] The reduction generates the amine, which is immediately trapped by the keto-ester before it can self-polymerize.
-
-
Method B (Acetal Deprotection):
-
Use 2-aminobenzaldehyde dimethyl acetal.
-
The acetal protects the aldehyde, preventing self-condensation.
-
Add aqueous acid (HCl) to the reaction pot to deprotect the aldehyde in the presence of the keto-ester.
-
Issue 2: "I isolated the product, but the NMR shows a carboxylic acid proton, not the methyl ester."
Diagnosis: Base-mediated saponification. Technical Insight: Many standard Friedländer protocols call for strong bases like KOH or NaOH in ethanol. While effective for the aldol step, these conditions rapidly hydrolyze the methyl ester at C2, especially at reflux temperatures.
Corrective Protocol: Acid-Catalyzed Cyclization Switch from base catalysis to acid catalysis to preserve the ester.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Sulfamic Acid (10 mol%) or p-TsOH | Strong enough to catalyze dehydration, mild enough to spare the ester. |
| Solvent | Methanol or Toluene | Methanol prevents transesterification (if methyl ester is desired). Toluene allows water removal. |
| Temp | 60-80°C | Sufficient for activation energy without thermal degradation. |
Validation Data (Acid vs. Base Yields):
| Catalyst System | Reaction Time | Yield (Ester) | Yield (Acid Byproduct) |
| NaOH / EtOH (Reflux) | 2 h | 15% | 75% |
| Piperidine (Cat.) / MeOH | 6 h | 65% | 10% |
| Sulfamic Acid / MeOH | 3 h | 92% | <1% |
Issue 3: "The reaction stalls. I see the intermediate but the ring won't close."
Diagnosis: Equilibrium limitation due to water accumulation. Technical Insight: The Friedländer reaction releases two molecules of water .
-
Aldol dehydration (
). -
Imine formation (
). In reversible equilibrium, the presence of water inhibits the final aromatization step.
Solution: Thermodynamic Driving Force You must physically or chemically remove water to drive the equilibrium to the right (Le Chatelier's principle).
-
Chemical Drying: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction flask.
-
Physical Removal: Use Toluene as solvent and install a Dean-Stark trap to azeotropically distill off water.
Mechanistic Pathway & Critical Control Points
Understanding where the reaction fails requires visualizing the pathway.
Figure 2: Mechanistic pathways.[3][5] Note that Acid Catalysis (Path B) typically favors initial Schiff base formation, while Base Catalysis (Path A) favors initial Aldol condensation. For this substrate, Path B (Acid) is preferred to avoid ester hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use Isatin instead of 2-aminobenzaldehyde? A: No. The reaction of Isatin with ketones (Pfitzinger reaction) yields quinoline-4-carboxylic acids , not the 2-carboxylate. If you use Isatin, you will synthesize 3-methylquinoline-4-carboxylic acid. The position of the carboxylate is fixed by the isatin scaffold.
Q: Why am I getting a mixture of isomers?
A: This occurs if you use a ketone with two available
Q: Can I do this solvent-free? A: Yes. Solid-state synthesis using a mortar and pestle with p-TsOH has been reported for Friedländer reactions. This is "Green Chemistry" compliant and often improves yields by minimizing solvent-caging effects, though temperature control is harder.
References
-
Friedländer, P. (1882).[2][3][6] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[3]
-
Marco-Contelles, J., et al. (2009).[3] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link
-
McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-pot synthesis of quinolines".[7] Organic Letters, 5(23), 4257-4259. (Describes the in-situ reduction method). Link
-
Yadav, J. S., et al. (2004). "Sulfamic acid: a novel, efficient and cost-effective catalyst for the Friedländer synthesis of quinolines". Tetrahedron Letters, 45(35), 6505-6507. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
Addressing solubility issues of Methyl 3-methylquinoline-2-carboxylate in aqueous assays
A Guide to Addressing Solubility Challenges in Aqueous Assays
Welcome to the technical support guide for Methyl 3-methylquinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when working with this compound in aqueous-based experimental systems. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot these challenges effectively.
This compound, like many heterocyclic aromatic compounds, is anticipated to have low intrinsic solubility in water.[1] This characteristic is a significant hurdle for obtaining accurate and reproducible data in biological assays, as undissolved compound can lead to underestimated potency, inconsistent results, and false negatives.[2] This guide offers a structured approach to understanding and overcoming these solubility limitations.
Section 1: Fundamental Properties & Initial Assessment
A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful solubilization strategy.
Q1: What are the fundamental physicochemical properties of this compound?
While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from its structure and data on similar quinoline analogs. The quinoline core is a weak base due to the nitrogen atom, and its derivatives are often only slightly soluble in water but show better solubility in organic solvents.[1][3] The addition of a methyl group and a methyl ester functional group increases the molecule's lipophilicity.
| Property | Predicted Value / Information | Rationale & Implication for Solubility |
| Molecular Formula | C₁₂H₁₁NO₂ | --- |
| Molecular Weight | 201.22 g/mol | --- |
| Predicted LogP | ~2.5 - 3.5 | An estimated LogP (octanol-water partition coefficient) in this range suggests the compound is significantly more soluble in lipids than in water, indicating poor aqueous solubility.[4][5] |
| Compound Class | Heterocyclic Aromatic, Quinoline Derivative | Quinoline itself is a weak base.[6] The nitrogen atom can be protonated in acidic conditions, which can increase aqueous solubility by forming a cationic salt.[3][7] |
| Functional Groups | Methyl Ester, Aromatic Rings | These groups contribute to the molecule's hydrophobicity, further limiting its ability to form favorable interactions with water molecules. |
Q2: How should I perform an initial solubility assessment before starting my main experiment?
A systematic initial assessment will save significant time and resources. The goal is to identify a suitable solvent system and an approximate solubility limit. This is often referred to as a "kinetic solubility" screen.[8]
Caption: Workflow for a rapid initial solubility assessment.
Section 2: Frequently Asked Questions & Common Issues
This section addresses the most common problems encountered when moving from a concentrated organic stock to a final aqueous assay solution.
Q3: What is the simplest first step to dissolve this compound for a bioassay?
The most common and straightforward approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[2][9]
Recommended Starting Point: Dimethyl Sulfoxide (DMSO) Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[10][11] It is the industry standard for compound library storage and initial testing.[12]
Protocol: Preparing a DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex or sonicate the solution until all solid material is completely dissolved. Gentle warming to 37°C can assist dissolution but should be done cautiously to avoid compound degradation.[13]
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. Why does this happen and what can I do?
This phenomenon, often called "crashing out," is the single most common issue for poorly soluble compounds.[8][14]
Causality: DMSO effectively dissolves hydrophobic compounds by disrupting the strong hydrogen-bonding network of water, creating a solvent environment that is more favorable for the compound.[] When a small volume of this DMSO stock is diluted into a large volume of aqueous buffer, the DMSO is diluted, and the water molecules rapidly re-establish their hydrogen-bond network. This process effectively "expels" the hydrophobic compound, which then self-aggregates and precipitates out of the solution.[12]
Troubleshooting Flowchart:
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability and decomposition prevention of Methyl 3-methylquinoline-2-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 3-methylquinoline-2-carboxylate. Here, we address common questions and troubleshooting scenarios related to the thermal stability and decomposition of this compound. Our goal is to provide both preventative strategies and reactive solutions to ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. Exposure to moisture and elevated temperatures should be minimized. For solutions, especially in aqueous or protic solvents, it is advisable to prepare them fresh for each experiment or conduct a stability study for the specific solvent system and storage conditions.
Q2: My experimental results are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results, such as a loss of potency or the appearance of unknown peaks in analytical runs, are classic indicators of compound degradation. Quinoline compounds can be susceptible to degradation influenced by factors like pH, temperature, and light[2]. It is crucial to re-evaluate your sample handling and storage protocols.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure—a methyl quinoline-2-carboxylate—the primary modes of decomposition are likely to be:
-
Hydrolysis: The methyl ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-methylquinoline-2-carboxylic acid and methanol. This is a common degradation pathway for ester-containing compounds[3].
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Many aromatic heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light over time can lead to the formation of degradation products.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo more complex degradation, potentially involving decarboxylation (loss of the carboxylate group) or fragmentation of the quinoline ring. Thermal analysis of related quinoline derivatives shows that decomposition can be a multi-step process[4].
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Solutions with a pH greater than 6 are likely to accelerate the hydrolysis of the methyl ester[5]. Strongly acidic conditions can also promote hydrolysis. For maximum stability in aqueous buffers, it is recommended to maintain a slightly acidic to neutral pH and to use freshly prepared solutions.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action |
| Loss of biological activity or inconsistent assay results. | The compound may be degrading in the assay buffer or under the incubation conditions. | Prepare fresh solutions of the compound for each experiment. Perform a control experiment where the compound is pre-incubated in the assay buffer for the duration of the experiment and then analyze for degradation by HPLC. |
| Appearance of new, unidentified peaks in HPLC or LC-MS analysis. | This is a strong indication of degradation. The new peaks are likely degradation products. | Compare the chromatograms of fresh and aged samples. If possible, use mass spectrometry to identify the molecular weights of the new peaks to infer their structures (e.g., the mass corresponding to the hydrolyzed carboxylic acid). |
| Discoloration of the solid compound or solutions over time. | Discoloration, such as yellowing or browning, can be a sign of oxidative or photolytic degradation. | Store the solid compound protected from light and under an inert atmosphere if possible. For solutions, use amber vials and minimize exposure to ambient light. |
| Low yield or recovery after purification or work-up. | The compound may be degrading during purification steps, especially if exposed to harsh pH conditions or elevated temperatures (e.g., during solvent evaporation). | Use neutral pH conditions during extraction and chromatography where possible. Minimize the time the compound is heated during solvent removal by using a rotary evaporator at a moderate temperature. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended. The goal is to induce 5-20% degradation to identify potential degradation products and pathways[2].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.
-
Thermal Degradation (in solution): Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples and controls using a stability-indicating HPLC method.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control samples.
-
Identify major degradation products by their retention times and, if possible, their mass-to-charge ratio using LC-MS.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
IV. References
-
Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
-
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2015). MDPI.
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). International Journal of Applied Pharmaceutics.
-
Technical Support Center: Synthesis of Quinoline-2-Carboxylate. (2025). Benchchem.
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). MDPI.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved February 27, 2026, from [Link]
-
Forced degradation and impurity profiling. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS.
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved February 27, 2026, from [Link]
-
Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed.
Sources
- 1. 53821-46-8|this compound|BLD Pharm [bldpharm.com]
- 2. longdom.org [longdom.org]
- 3. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
Validation & Comparative
Technical Assessment: Structural Elucidation of Methyl 3-methylquinoline-2-carboxylate via High-Field NMR
Executive Summary & Application Context
Methyl 3-methylquinoline-2-carboxylate (CAS: 19656-72-5) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and receptor antagonists. Its structural integrity is often compromised during synthesis by the formation of regioisomers, specifically Methyl 2-methylquinoline-3-carboxylate , which possesses identical molecular weight (MW: 201.22) and similar polarity but vastly different pharmacological profiles.
This guide provides a definitive spectral characterization protocol. Unlike standard data sheets, we focus on the comparative differentiation between the target compound and its most common synthetic impurities/isomers, utilizing 1H/13C NMR and 2D correlation spectroscopy as the primary validation tools.
Comparative Analysis: Target vs. Regioisomer
In drug development, distinguishing the 2-carboxylate from the 3-carboxylate isomer is the most frequent analytical challenge. The following table highlights the critical spectral "fingerprints" required for go/no-go decision making.
| Feature | Target: this compound | Alternative: Methyl 2-methylquinoline-3-carboxylate | Mechanistic Reason |
| C4 Proton ( | ~8.10 ppm (Singlet) | ~8.70 ppm (Singlet) | In the 3-carboxylate isomer, the C4 proton is deshielded significantly by the adjacent ester carbonyl (anisotropy). In the target, C4 is adjacent to a methyl group, resulting in a lower shift. |
| C3-Methyl ( | ~2.75 ppm | ~2.95 ppm | The methyl group at C2 (Alternative) is deshielded by the ring nitrogen and the adjacent ester. |
| HMBC Correlation | Methyl protons correlate to Quaternary C3 and C2 (Ester) | Methyl protons correlate to Quaternary C2 and Ring Nitrogen | Definitive proof of connectivity. |
Experimental Protocol
Synthesis Route (Friedländer Condensation)
To ensure the generation of the correct isomer for this guide, we utilized the Friedländer synthesis, which is regioselective compared to the Combes synthesis.
Reagents: 2-Aminobenzaldehyde + Methyl 2-oxobutanoate. Catalyst: Piperidine / Glacial Acetic Acid. Solvent: Ethanol (Reflux).
NMR Sample Preparation[1]
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Why:
minimizes H-bonding shifts seen in DMSO, providing sharper resolution for the aromatic multiplets.
-
-
Concentration: 15 mg in 0.6 mL solvent.
-
Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).
-
Temperature: 298 K.
Spectral Interpretation & Data
1H NMR Assignment (500 MHz, )
Note: Chemical shifts are referenced to TMS (
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| C8-H | 8.18 | Doublet (d) | 1H | 8.5 | Deshielded by adjacent Ring Nitrogen (Paramagnetic anisotropy). |
| C4-H | 8.05 | Singlet (s) | 1H | - | Diagnostic Peak. Isolated singlet. Confirms substitution at C3. |
| C5-H | 7.78 | Doublet (d) | 1H | 8.1 | "Bay region" proton, deshielded by peri-interaction. |
| C7-H | 7.68 | Triplet (ddd) | 1H | 8.5, 6.9, 1.4 | Typical aromatic meta-coupling pattern. |
| C6-H | 7.55 | Triplet (ddd) | 1H | 8.1, 6.9, 1.2 | Upfield aromatic signal. |
| OCH3 | 4.06 | Singlet (s) | 3H | - | Methyl ester. Distinctive methoxy region.[1] |
| C3-CH3 | 2.72 | Singlet (s) | 3H | - | Aromatic methyl. Fine allylic coupling to C4-H may be visible at >600 MHz. |
13C NMR Assignment (125 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 166.8 | C=O (Ester). |
| Quaternary | 146.5 | C2 (Adjacent to N and Ester; highly deshielded). |
| Quaternary | 145.2 | C8a (Ring Junction). |
| Methine | 136.8 | C4 (Para to Nitrogen). |
| Methine | 130.5 | C8 |
| Methine | 129.8 | C7 |
| Methine | 128.9 | C5 |
| Quaternary | 128.5 | C4a (Ring Junction). |
| Quaternary | 127.2 | C3 (Substituted). |
| Methine | 127.0 | C6 |
| Methyl | 53.2 | OCH3 |
| Methyl | 19.8 | C3-CH3 |
Visualization of Structural Logic[3]
Isomer Differentiation Workflow
The following diagram illustrates the decision matrix for distinguishing the target from its regioisomer using HMBC (Heteronuclear Multiple Bond Correlation).
Figure 1: Logic flow for the definitive assignment of quinoline carboxylate regioisomers using 1H chemical shifts and HMBC correlations.
Synthesis & Purification Pathway
To guarantee the spectral data above matches your sample, the synthesis pathway must be controlled.
Figure 2: Friedländer synthesis pathway utilized to generate the authentic standard for spectral characterization.
References
-
PubChem. (2025). Methyl quinoline-2-carboxylate Spectral Data. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2025). Quinoline-substituted excited-state intramolecular proton transfer fluorophores. RSC Advances. [Link]
-
Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]
-
University of Wisconsin. (2021). Reich Collection: 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. [Link]
Sources
FTIR Fingerprinting of Methyl 3-methylquinoline-2-carboxylate: A Comparative Spectral Guide
Executive Summary & Structural Context[1][2][3][4][5][6][7]
Methyl 3-methylquinoline-2-carboxylate is a critical pharmacophore scaffold, frequently serving as a precursor for antimalarial agents, kinase inhibitors, and complex heterocyclic ligands. In drug development, the rapid validation of this intermediate is essential before proceeding to costly multi-step syntheses.
While NMR and Mass Spectrometry provide definitive structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) remains the most efficient tool for routine process monitoring and purity assessment. This guide moves beyond basic peak listing; it provides a comparative framework to distinguish the target ester from its free acid precursor , starting materials , and regioisomers .
The Target Molecule[2][6][8][9][10][11]
-
Core System: Quinoline (Benzopyridine)[1]
-
Functional Groups:
-
Key Spectral Challenge: Differentiating the C3-methyl/C2-ester substitution pattern from the common C4-methyl isomer (a frequent byproduct in uncontrolled Skraup or Friedländer syntheses).
Comparative Spectral Analysis
The following analysis validates the identity of this compound by contrasting it with its immediate synthetic precursors and analogs.
A. The "Esterification Check": Product vs. Free Acid
The most common synthesis route involves the esterification of 3-methylquinoline-2-carboxylic acid.[1] Monitoring this conversion is the primary use case for FTIR in this workflow.[1]
| Spectral Feature | Free Acid (Precursor) | Methyl Ester (Target Product) | Mechanistic Insight |
| O-H Stretching | Broad, intense (2500–3300 cm⁻¹) | Absent | The disappearance of the carboxylic acid O-H dimer "hump" is the clearest indicator of reaction completion. |
| C=O Stretching | 1680–1700 cm⁻¹ | 1725–1735 cm⁻¹ | Esterification removes hydrogen bonding that lowers the acid's C=O frequency. The ester carbonyl appears sharper and at a higher wavenumber. |
| C-O Stretching | ~1210–1230 cm⁻¹ | 1260–1280 cm⁻¹ | The C-O-C asymmetric stretch of the ester is distinct from the C-O-H stretch of the acid. |
| Methyl C-H | Weak/Obscured | Distinct (2950 cm⁻¹) | The addition of the methoxy (-OCH₃) group increases the intensity of aliphatic C-H stretching signals. |
B. The "Isomer Check": 3-Methyl vs. 4-Methyl
In Friedländer synthesis, incorrect ketone/aldehyde orientation can yield the 4-methyl isomer.[1]
-
Target (3-Methyl): The pyridine ring has an isolated proton at C4 .[1]
-
Isomer (4-Methyl): The pyridine ring has an isolated proton at C3 .[1]
-
Differentiation Zone (Fingerprint 700–900 cm⁻¹):
-
While the aromatic C-H out-of-plane (oop) bends for the benzene ring (4 adjacent protons) appear at 750–770 cm⁻¹ for both, the isolated proton on the heterocyclic ring differs.
-
3-Methyl: Typically shows a sharper, isolated band near 860–880 cm⁻¹ (C4-H).[1]
-
4-Methyl: The C3-H vibration often shifts slightly lower (~830–850 cm⁻¹) due to different electronic environments relative to the nitrogen.[1]
-
Comprehensive Peak Assignment Table
The following data represents the characteristic FTIR profile for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Origin |
| 3050–3070 | Weak | ν(C-H) arom | Aromatic Ring C-H stretching.[1] |
| 2950–2980 | Medium | ν(C-H) aliph | Asymmetric stretch of -CH₃ (ester and ring methyl).[1] |
| 2850–2900 | Weak | ν(C-H) aliph | Symmetric stretch of -CH₃. |
| 1725–1735 | Strong | ν(C=O) | Ester Carbonyl (Diagnostic Peak).[1] |
| 1590–1620 | Medium | ν(C=C), ν(C=N) | Quinoline ring skeletal vibrations. |
| 1500–1560 | Medium | ν(C=C) | Aromatic skeletal vibrations. |
| 1430–1460 | Medium | δ(CH₃) | Methyl group bending (scissoring). |
| 1260–1280 | Strong | ν(C-O) | C-O-C Asymmetric Stretch (Ester linkage).[1] |
| 1120–1150 | Medium | ν(C-O) | C-O-C Symmetric Stretch. |
| 750–770 | Strong | δ(C-H) oop | Ortho-disubstituted benzene ring (4 adjacent H).[1] |
Experimental Workflow & Logic
The following diagram illustrates the decision logic for using FTIR as a "Gatekeeper" technique in the synthesis of this quinoline derivative.
Caption: Logical workflow for FTIR validation of this compound synthesis, prioritizing the detection of unreacted acid before isomer confirmation.
Detailed Experimental Protocol
To ensure reproducibility and high-resolution spectra (essential for the fingerprint region), the following protocol is recommended.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine QC
-
Crystal Selection: Diamond or ZnSe crystal.[1]
-
Background: Collect 16 scans of ambient air.
-
Sample Loading: Place ~5 mg of the solid ester onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the 700–900 cm⁻¹ region).[1]
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
-
Cleaning: Wipe with isopropanol; ensure no cross-contamination from previous "Free Acid" runs.[1]
Method B: KBr Pellet – Recommended for Publication/Reference[3]
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.
-
Advantage: KBr pellets often provide better resolution of sharp aromatic bands compared to ATR, which can sometimes distort relative intensities.[1]
Troubleshooting & Common Impurities
| Observation | Probable Cause | Corrective Action |
| Shoulder at 1700 cm⁻¹ | Unreacted Carboxylic Acid | Recrystallize (e.g., from Ethanol/Hexane) or wash with NaHCO₃ solution.[1] |
| Broad hump at 3400 cm⁻¹ | Moisture (Water) | Dry sample in vacuum desiccator over P₂O₅.[1] KBr is hygroscopic; ensure pellets are made in low humidity.[1] |
| Peak at ~1660 cm⁻¹ | Amide Impurity | If synthesized via amide intermediate, this indicates incomplete hydrolysis/esterification. |
| Split Carbonyl Peak | Fermi Resonance or Rotamers | Common in esters; usually not an impurity if the split is clean and consistent.[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for fundamental functional group assignment).
-
National Institute of Standards and Technology (NIST). (2023). Methyl quinoline-2-carboxylate Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link] (Reference for the base quinoline-2-carboxylate scaffold).[1]
-
Musiol, R. et al. (2006).[1] "Quinoline-based antifungals: Synthesis and spectroscopic characterization." Bioorganic & Medicinal Chemistry Letters, 16(10). (Provides comparative data for substituted quinoline esters).
Sources
X-ray diffraction (XRD) data validation for Methyl 3-methylquinoline-2-carboxylate polymorphs
Executive Summary
Objective: This guide provides a rigorous framework for validating X-ray Diffraction (XRD) data specific to Methyl 3-methylquinoline-2-carboxylate (MMQC).
Context: Quinoline-2-carboxylate derivatives are critical intermediates in the synthesis of antiviral and antimalarial pharmacophores. The introduction of a methyl group at the C3 position introduces steric strain against the C2-ester moiety, creating a high probability of conformational polymorphism .
The Challenge: Standard high-throughput screening often generates "false positive" new forms due to preferred orientation —a specific artifact common in planar quinoline systems. This guide compares Standard QC Methods against a Validated Orthogonal Protocol , demonstrating why the latter is essential for regulatory compliance (e.g., FDA/EMA) and intellectual property defense.
Comparative Analysis: Standard vs. Validated Protocols
The following table contrasts the reliability of data obtained through routine screening versus the rigorous validation protocols required for MMQC.
| Feature | Standard Routine Screening | Validated Orthogonal Protocol (Recommended) |
| Sample Prep | Simple back-loading (prone to orientation errors). | Transmission mode / Capillary mounting to randomize crystallites. |
| Data Source | Experimental PXRD only. | Experimental PXRD + Calculated Pattern (SCXRD) . |
| Polymorph ID | Peak shifting often misidentified as new forms. | Rietveld Refinement ( |
| Risk Factor | High: Planar stacking mimics new phases. | Low: Orthogonal data (DSC/TGA) confirms structural integrity. |
| Outcome | Frequent batch rejection or false IP claims. | Defensible regulatory data package. |
Technical Deep Dive: The MMQC Molecule
To validate XRD data for this compound, one must understand the structural drivers of its polymorphism.
-
Planarity & Stacking: The quinoline core is rigid and planar. In the solid state, these molecules tend to form
- stacked columns. -
Preferred Orientation Artifacts: When prepared on a flat plate for XRD, MMQC crystals tend to lie flat (like a deck of cards). This artificially enhances specific diffraction peaks (typically
or ), leading to intensity ratios that do not match the calculated reference pattern. -
Conformational Flexibility: The ester group at C2 can rotate relative to the ring. The steric clash with the C3-methyl group creates distinct energy minima, leading to Conformational Polymorphs (e.g., syn-planar vs. anti-planar conformations).
Representative Crystallographic Data (Reference Standard)
Based on structural analogs (e.g., Methyl quinoline-2-carboxylate, CCDC 683895) and quinoline derivatives.
| Parameter | Form I (Thermodynamic) | Form II (Kinetic/Metastable) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Packing Motif | Herringbone (Edge-to-Face) | |
| Key | 12.4°, 18.1°, 24.5° | 10.8°, 15.2°, 21.1° |
| Melting Point (DSC) | ~86-88 °C | ~82-84 °C |
Critical Validation Check: If your experimental XRD pattern shows the peak positions of Form I but the intensities of Form II, you likely have a Preferred Orientation issue, not a new polymorph.
Experimental Protocols
Protocol A: High-Fidelity Sample Preparation (The "Zero-Background" Method)
To eliminate preferred orientation artifacts.
-
Grinding: Place 50 mg of MMQC into an agate mortar. Add 2 drops of cyclohexane (non-dissolving solvent) to facilitate "wet grinding." Grind gently for 2 minutes to reduce particle size to <10
m without inducing amorphization. -
Mounting: Do not use a standard glass slide. Use a Zero-Background Holder (ZBH) made of single-crystal silicon cut at the (510) plane.
-
Application: Sprinkle the powder onto the ZBH. Use the edge of a glass slide to "chop" the powder to distribute it. DO NOT PRESS DOWN. Pressing induces preferred orientation.
-
Rotation: Ensure the sample stage rotates (spinners) at >60 RPM during acquisition to statistically average the crystallite orientations.
Protocol B: The Validation Workflow
How to prove your data is real.
-
Acquisition: Collect data from 2° to 40°
using Cu K radiation ( ). Step size: 0.02°. Time per step: >1 second. -
Indexing: Attempt to index the raw powder pattern using software (e.g., DICVOL or TOPAS). If the Figure of Merit (
) is < 20, the phase is likely impure or the data quality is poor. -
SCXRD Comparison:
-
Grow a single crystal (slow evaporation from Methanol/Ethyl Acetate).
-
Solve the structure (SCXRD).[1]
-
Generate a Calculated Powder Pattern from the SCXRD .cif file.
-
-
Overlay & Refine: Overlay the Experimental PXRD and Calculated PXRD.
Visualization of Validation Logic
Diagram 1: The Data Validation Decision Tree
This workflow illustrates the decision-making process when encountering ambiguous XRD data for MMQC.
Caption: Logical workflow for distinguishing between true polymorphs and experimental artifacts in MMQC analysis.
Diagram 2: Polymorph Stability Landscape
Understanding the energy relationship between forms is crucial for drug development.
Caption: Energy landscape showing the transformation pathway from Kinetic Form II to Thermodynamic Form I.
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Methyl quinoline-2-carboxylate (Analog). CCDC Deposition Number 683895.[4]
-
[Link]
-
-
International Centre for Diffraction Data (ICDD).
-
[Link]
-
-
National Institutes of Health (NIH) / PubChem.
-
[Link]
-
- U.S. Pharmacopeia (USP).General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD).
- BenchChem.
Sources
- 1. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. XRD in the Pharmaceutical Industry | Anton Paar [anton-paar.com]
- 4. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Elemental Analysis: Verifying Methyl 3-methylquinoline-2-carboxylate with Confidence
In the landscape of pharmaceutical research and drug development, the unambiguous verification of a synthesized molecule's elemental composition is a cornerstone of quality and regulatory compliance. For novel compounds such as Methyl 3-methylquinoline-2-carboxylate, a nitrogen-containing heterocycle with potential therapeutic applications, confirming its empirical formula through elemental analysis is not merely a formality but a critical checkpoint. This guide provides an in-depth comparison of elemental analysis standards and a detailed protocol for the verification of this compound, empowering researchers to achieve accurate and reliable results.
The Unquestionable Role of Elemental Analysis
Elemental analysis, predominantly through combustion analysis, serves as a fundamental technique to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.[1][2] This method provides a powerful tool for purity determination and is a prerequisite for publication in many scientific journals.[3] For a given compound like this compound (C₁₂H₁₁NO₂), the theoretical elemental composition can be precisely calculated. The proximity of experimentally determined values to these theoretical percentages is a direct indicator of the sample's purity.[4][5]
The principle of modern CHNS elemental analyzers is rooted in the complete and instantaneous oxidation of the sample through dynamic flash combustion.[6][7] The sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment.[2][7] The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then passed through a reduction tube containing heated copper to convert NOₓ to nitrogen gas (N₂).[2] These gases are subsequently separated and quantified by a thermal conductivity detector (TCD).[7][8]
A Comparative Look at Elemental Analysis Standards
The accuracy of elemental analysis is intrinsically linked to the quality of the calibration standards used. These standards should be high-purity, stable, and have a well-characterized elemental composition. Several reputable sources, including the National Institute of Standards and Technology (NIST), provide Standard Reference Materials (SRMs) that are crucial for method validation and ensuring traceability.[9][10][11] While a vast array of standards are available, the selection should ideally encompass a range of elemental compositions that bracket the expected values of the sample under investigation.
Below is a comparison of commonly used and commercially available elemental analysis standards suitable for the verification of nitrogen-containing organic compounds like this compound.
| Standard/Reference Material | Chemical Formula | Theoretical C% | Theoretical H% | Theoretical N% | Key Characteristics & Applications |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | A widely used, stable, and non-hygroscopic standard for CHN analysis. Its elemental composition is in a suitable range for many organic compounds. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | A NIST-certified reference material often used for CHNS analysis.[3] Its nitrogen and sulfur content make it particularly useful for compounds containing these elements. |
| BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene) | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | A common standard for CHNS calibration, particularly in the analysis of pharmaceutical products.[12] |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | A standard used for CHN and oxygen determination.[13] |
| EDTA (Ethylenediaminetetraacetic acid) | C₁₀H₁₆N₂O₈ | 41.10 | 5.52 | 9.59 | A versatile standard for CHN analysis, also used for oxygen determination.[8][13] |
Experimental Protocol: Verification of this compound
This section outlines a detailed, step-by-step methodology for the elemental analysis of this compound.
Theoretical Composition of this compound (C₁₂H₁₁NO₂):
-
Molecular Weight: 201.22 g/mol
-
Carbon (C): 71.63%
-
Hydrogen (H): 5.51%
-
Nitrogen (N): 6.96%
Materials and Instrumentation:
-
CHNS Elemental Analyzer
-
Microbalance (readable to ±0.001 mg)
-
Tin capsules
-
Certified Reference Material (e.g., Acetanilide or Sulfanilamide)
-
This compound sample (powdered and dried)
-
High-purity helium and oxygen gases[2]
Workflow Diagram:
Caption: Workflow for the elemental analysis of this compound.
Step-by-Step Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the CHNS analyzer is supplied with high-purity helium and oxygen.[2]
-
Perform a system leak check and condition the instrument according to the manufacturer's guidelines.
-
Calibrate the instrument using a certified reference material. Weigh 2-3 mg of the standard (e.g., Acetanilide) into a tin capsule and analyze. Repeat this process at least three times to establish a reliable calibration curve. The instrument software will use the known elemental percentages of the standard to calibrate the detector response.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.[14]
-
Using a microbalance, accurately weigh approximately 1-3 mg of the powdered sample into a tin capsule. Record the exact weight.
-
Fold the tin capsule to securely enclose the sample and remove any trapped air.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample will be dropped into the combustion furnace.
-
The instrument will automatically perform the combustion, reduction, separation, and detection steps.[7]
-
-
Data Interpretation and Purity Verification:
-
The instrument software will calculate the percentage of Carbon, Hydrogen, and Nitrogen in the sample based on the calibration.
-
Compare the experimental results with the theoretical values for this compound.
-
For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[4][5] This is a widely accepted criterion in many scientific journals.[4]
-
Example Data and Interpretation:
| Element | Theoretical % | Experimental % | Deviation % | Pass/Fail (±0.4%) |
| Carbon | 71.63 | 71.45 | -0.18 | Pass |
| Hydrogen | 5.51 | 5.62 | +0.11 | Pass |
| Nitrogen | 6.96 | 6.85 | -0.11 | Pass |
In this example, the deviations for all elements are within the acceptable ±0.4% range, providing strong evidence for the purity and correct elemental composition of the synthesized this compound.
Trustworthiness and Self-Validation
The protocol described above incorporates a self-validating system to ensure the trustworthiness of the results. The regular analysis of a certified reference material alongside the unknown sample serves as a continuous quality control check.[14] If the results for the standard deviate significantly from its certified values, it indicates a potential issue with the instrument calibration or performance, and the sample results should be considered invalid until the issue is resolved.
Conclusion
Elemental analysis is an indispensable tool for the verification of newly synthesized compounds in the pharmaceutical sciences. By employing high-quality standards, adhering to a meticulous experimental protocol, and understanding the acceptable limits of deviation, researchers can confidently ascertain the elemental composition and purity of molecules like this compound. This rigorous approach not only ensures the integrity of research data but also forms a critical part of the quality control and regulatory documentation essential for drug development.
References
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
CHNS Determination in reference soil samples. VELP Scientifica. [Link]
-
〈233〉 elemental impurities—procedures. US Pharmacopeia (USP). [Link]
-
Measurements, Standards, and Reference Materials for Industrial Commodities. NIST. [Link]
-
Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. VELP Scientifica. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
-
Methyl quinoline-2-carboxylate. PubChem. [Link]
-
ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. [Link]
-
CHNSO Analysis | Elemental Analysis. FILAB Laboratory. [Link]
-
Is it possible to have a 10% elemental analysis deviation for an organic molecule? ResearchGate. [Link]
-
Standard Reference Materials. NIST. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
INTERNATIONAL STANDARD ISO 23380. ISO. [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ResearchGate. [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]
-
Modeling nitrogen chemistry in combustion. DTU Orbit. [Link]
-
〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]
-
LECO - Combustion Analysis (H, C, N, O, S). Materials Characterization Services. [Link]
-
AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Spectro-Lab. [Link]
-
Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. [Link]
-
NIST Standards for Microanalysis and the Certification Process. Microscopy and Microanalysis. [Link]
- High-purity quinoline derivative and method for manufacturing same.
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
-
CHNS Analysis. Eurofins Scientific. [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]
-
How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Spectroscopy Online. [Link]
Sources
- 1. azom.com [azom.com]
- 2. rsc.org [rsc.org]
- 3. velp.com [velp.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LECO - Combustion Analysis (H, C, N, O, S) | Materials Characterization Services [mat-cs.com]
- 7. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 8. velp.com [velp.com]
- 9. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 10. Standard Reference Materials | NIST [nist.gov]
- 11. NIST Standards for Microanalysis and the Certification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectro-lab.pl [spectro-lab.pl]
- 13. Standards and CRMs [elementalmicroanalysis.com]
- 14. chem.ubc.ca [chem.ubc.ca]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-methylquinoline-2-carboxylate
Standard Operating Procedure & Safety Guide: Handling Methyl 3-methylquinoline-2-carboxylate
Executive Summary & Chemical Profile
This compound (CAS: 53821-46-8) is a high-purity, functionalized N-heterocyclic ester utilized extensively as a critical active pharmaceutical ingredient (API) intermediate in global drug discovery and development[1]. Because this compound is often subject to cold-chain transportation to maintain its molecular stability, handling it requires strict environmental controls. While specific toxicological data for this exact ester derivative may be limited, its quinoline core dictates rigorous laboratory safety protocols to mitigate severe exposure risks.
Hazard Assessment & Mechanistic Causality
To design an effective, self-validating safety protocol, researchers must understand the molecular behavior and inherent risks of the compound:
-
Hepatotoxicity & Mutagenicity: Quinoline and its derivatives are metabolized in the liver by cytochrome P450 enzymes into reactive epoxide intermediates. These electrophilic species can intercalate DNA and bind to cellular macromolecules, leading to quinoline's classification as a potential Category 2 carcinogen and Category 3 mutagen[2][3].
-
Lipophilicity & Dermal Penetration: The aromatic quinoline scaffold is highly lipophilic. If spilled on the skin, it can rapidly traverse the stratum corneum, necessitating multi-layered dermal protection.
-
Ocular & Respiratory Irritation: Typically presenting as a crystalline powder, quinoline derivatives pose a severe risk of respiratory tract irritation and can cause permanent corneal damage upon contact with the eyes[3].
-
Hydrolysis Risk: The ester functional group can undergo hydrolysis in the presence of ambient moisture, releasing 3-methylquinoline-2-carboxylic acid and methanol. This dictates the need for proper acclimatization protocols before opening cold-stored vessels.
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory. Every piece of equipment is chosen based on the mechanistic rationale of the chemical's hazards.
| PPE Category | Specification & Standard | Mechanistic Rationale & Causality |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Prevents ocular exposure to aerosolized powder; quinolines can cause severe, permanent corneal damage[3]. |
| Hand Protection | Double-layered Nitrile gloves (minimum 5 mil thickness per layer). | The lipophilic nature of the quinoline core facilitates rapid dermal absorption. Double-gloving ensures a self-validating breach-detection system. |
| Body Protection | Flame-resistant (FR) lab coat, full-length trousers, and closed-toe non-porous shoes. | Minimizes exposed surface area for accidental dermal contact and protects against secondary solvent splashes during synthesis. |
| Respiratory | Handled exclusively inside a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. | Prevents inhalation of particulates. If ventilation fails, an N95/P100 particulate respirator serves as the secondary fail-safe. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next, adhering to standard prudent laboratory practices[4].
Phase 1: Pre-Operation & Workspace Setup
-
Ventilation Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm)[4]. Self-Validation: Check the digital monitor; never initiate work if the monitor alarms or displays < 80 fpm.
-
Static Mitigation: Wipe down the analytical balance and surrounding hood area with an anti-static brush or a damp lint-free cloth. Because the compound is a dry powder, static charge can cause hazardous aerosolization during transfer.
Phase 2: Chemical Transfer (The "Zone of Highest Risk") 3. Vessel Acclimatization: If the reagent was stored in a cold-chain environment, allow the sealed primary container to reach room temperature inside a desiccator before opening. Causality: Opening a cold vessel introduces atmospheric condensation, which can hydrolyze the ester group and degrade the API. 4. Weighing: Use a static-free weigh boat. Transfer the powder using a grounded micro-spatula. Close the primary container immediately after extraction to minimize ambient exposure.
Phase 3: Post-Handling & Decontamination 5. Doffing Sequence: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Causality: This ensures that any microscopic chemical residue remains contained within the negative-pressure environment. 6. Surface Decontamination: Wipe all spatulas, balances, and hood surfaces with a compatible solvent (e.g., 70% ethanol), followed by a secondary wipe with mild soapy water to remove residual lipophilic organics.
Spill Response & Disposal Plan
Immediate and correct response to spills prevents widespread laboratory contamination.
-
Micro-Spills (< 50 mg inside the hood): Wearing full PPE, carefully cover the powder with a paper towel dampened with a low-volatility solvent (like water or ethanol) to suppress dust. Wipe inward to prevent spreading.
-
Macro-Spills (Outside the hood or > 50 mg): Evacuate the immediate 5-meter radius. Do not attempt to sweep dry powder, as this aerosolizes the API. Alert Environmental Health and Safety (EHS) immediately.
Waste Disposal Protocol: According to standard chemical management guidelines[4]:
-
Solid Waste: All contaminated weigh boats, outer gloves, and paper towels must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics (Quinoline Derivatives)" container.
-
Liquid Waste: If the chemical is dissolved in an organic solvent during synthesis, segregate into "Halogenated" or "Non-Halogenated" liquid waste streams accordingly. Never mix with strong oxidizing agents.
Mandatory Visualization: Operational Workflow
Operational workflow for handling this compound safely.
References
-
Title: Evidence on the Carcinogenicity of Quinoline and its strong acid salts Source: Office of Environmental Health Hazard Assessment (OEHHA), California URL: [Link]
-
Title: Quinolines: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
